molecular formula C12H28N2 B11964058 1,3-Propanediamine, N,N-dibutyl-N'-methyl- CAS No. 189625-05-6

1,3-Propanediamine, N,N-dibutyl-N'-methyl-

Cat. No.: B11964058
CAS No.: 189625-05-6
M. Wt: 200.36 g/mol
InChI Key: JGDRVSWEZYEQOM-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-dibutyl-N'-methyl- is a useful research compound. Its molecular formula is C12H28N2 and its molecular weight is 200.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediamine, N,N-dibutyl-N'-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediamine, N,N-dibutyl-N'-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189625-05-6

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N',N'-dibutyl-N-methylpropane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3

InChI Key

JGDRVSWEZYEQOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1,3-Propanediamine, N,N-dibutyl-N'-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph for 1,3-Propanediamine, N,N-dibutyl-N'-methyl- (CAS 189625-05-6). It is designed for process chemists and analytical scientists managing the synthesis and quality control of antiarrhythmic agents, specifically Dronedarone .

Role: Critical Process Impurity & Reference Standard in Dronedarone Synthesis

Part 1: Chemical Profile & Strategic Context

Identity:

  • CAS Number: 189625-05-6

  • Chemical Name:

    
    -Dibutyl-
    
    
    
    -methylpropane-1,3-diamine
  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.37 g/mol

  • Appearance: Colorless to pale yellow liquid (hygroscopic).

Strategic Importance in Drug Development: In the pharmaceutical landscape, CAS 189625-05-6 is primarily identified as a structural analogue impurity or a Reference Standard associated with the production of Dronedarone Hydrochloride (Multaq®).

Its presence in an API (Active Pharmaceutical Ingredient) batch usually indicates one of two process deviations:

  • Reagent Contamination: The use of methylamine-contaminated reagents during the formation of the diamine side chain.

  • Side-Reaction Pathways: Aberrant methylation of the secondary amine intermediate during the alkylation steps of the benzofuran core.

As a Senior Scientist, your objective is often twofold: synthesize this molecule to use as a quantification standard (for HPLC/GC calibration) and eliminate it from the final drug substance.

Part 2: Synthesis of the Reference Standard

Objective: To produce high-purity (>98%) CAS 189625-05-6 for use as an analytical standard.

Reaction Engineering Strategy

The most robust route utilizes the nucleophilic substitution of 3-chloro-N,N-dibutylpropan-1-amine with an excess of methylamine . This approach minimizes the formation of bis-alkylated byproducts.

DOT Visualization: Synthesis Pathway

SynthesisPathway Start 3-Chloro-N,N-dibutylpropan-1-amine (HCl Salt) Intermediate Transition State (SN2 Attack) Start->Intermediate Base Liberation (NaOH) Reagent Methylamine (aq. 40%) (Excess) Reagent->Intermediate Product CAS 189625-05-6 (N,N-Dibutyl-N'-methyl-1,3-propanediamine) Intermediate->Product Nucleophilic Substitution 80°C, 4-6h Byproduct Bis-alkylated Impurity (Trace) Intermediate->Byproduct Over-alkylation (If Methylamine limiting)

Caption: SN2 synthesis pathway emphasizing the necessity of excess methylamine to suppress bis-alkylation.

Detailed Experimental Protocol

Reagents:

  • 3-Chloro-N,N-dibutylpropan-1-amine HCl (1.0 eq)

  • Methylamine (40% w/w in

    
    ) (10.0 eq) – Large excess is critical.
    
  • Sodium Hydroxide (beads or 50% solution)

  • Solvent: Ethanol or Methanol (anhydrous preferred for workup).

Step-by-Step Methodology:

  • Free Base Liberation:

    • Dissolve 3-Chloro-N,N-dibutylpropan-1-amine HCl in minimal water.

    • Cool to 0°C and adjust pH to >12 using 50% NaOH.

    • Extract the free base into Dichloromethane (DCM). Dry organic layer over

      
       and concentrate in vacuo.
      
    • Checkpoint: Verify complete removal of DCM (residual solvent interferes with the next step).

  • Amination (The Critical Step):

    • Charge the chloro-amine free base into a pressure vessel (autoclave or heavy-walled sealed tube).

    • Add Methylamine solution (10 eq).

    • Seal and heat to 80°C for 6 hours.

    • Mechanistic Note: The pressure vessel is required to keep methylamine dissolved at reaction temperature.

  • Workup & Purification:

    • Cool to room temperature and vent carefully (fume hood!).

    • Concentrate to remove excess methylamine and ethanol.

    • Dilute residue with 1N NaOH (to ensure product remains deprotonated).

    • Extract with MTBE (Methyl tert-butyl ether).

    • Distillation: Purify via vacuum distillation.

      • Boiling Point Estimate: ~110-115°C at 5 mmHg.

  • Characterization (Self-Validation):

    • 1H NMR (

      
      ):  Look for the singlet N-methyl peak at 
      
      
      
      ppm.
    • MS (ESI+): Target

      
      .
      

Part 3: Impurity Profiling & Analytical Control

Context: Detecting CAS 189625-05-6 in Dronedarone API.

This molecule is a process-related impurity . Its structural similarity to the Dronedarone side chain makes separation challenging.

Analytical Logic & Fate Mapping

If CAS 189625-05-6 is present during the coupling of the side chain to the benzofuran core, it generates a Des-butyl Methyl-Dronedarone analog.

DOT Visualization: Impurity Fate Map

ImpurityFate Impurity Impurity: CAS 189625-05-6 (N'-Methyl variant) Reaction Coupling Reaction (K2CO3, MEK) Impurity->Reaction Competes with Standard Side Chain Benzofuran Activated Benzofuran Core (Dronedarone Precursor) Benzofuran->Reaction FinalImpurity Methyl-Analog Impurity (Co-elutes with API) Reaction->FinalImpurity Formation of Methyl-Dronedarone Dronedarone Dronedarone API Reaction->Dronedarone Main Pathway

Caption: Propagation of CAS 189625-05-6 into the final API, forming a difficult-to-purge methyl analog.

Quantitative Data: Specification Limits

The following table outlines recommended specification limits for this impurity in a Reference Standard qualification context.

ParameterMethodAcceptance CriteriaRationale
Appearance VisualClear, colorless liquidOxidation leads to yellowing.
Identification 1H-NMR / IRConforms to structureConfirm N-Me vs N-H.
Assay GC-FID or HPLC> 98.0%Required for Quant Standard.
Water Content Karl Fischer< 0.5%Amines are hygroscopic.
Solubility VisualSoluble in MeOH, DMSOHPLC compatibility.
Recommended HPLC Method (Gradient)

To separate this amine from the Dronedarone main peak, a high-pH mobile phase is often required to suppress ionization of the secondary amine, improving peak shape.

  • Column: C18 (high pH stable), e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (low sensitivity) or CAD (Charged Aerosol Detection) for better response.

Part 4: Handling & Stability

  • Storage: Store under Nitrogen at 2-8°C. Amines readily absorb

    
     from the air to form carbamates.
    
  • Safety: Corrosive. Causes severe skin burns and eye damage. Use butyl rubber gloves.

  • Stability: Stable for 12 months if sealed. Re-test water content before use as a standard.

References

  • European Directorate for the Quality of Medicines (EDQM). Dronedarone Hydrochloride: Impurity Profile and Reference Standards. (General context on Dronedarone impurities). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Chemistry Review: Dronedarone Hydrochloride (NDA 22-425). (Detailed analysis of impurity acceptance criteria). Available at: [Link]

  • PubChem. Compound Summary: Dronedarone and Related Structures. National Library of Medicine. Available at: [Link]

  • Veeprho Laboratories. Dronedarone Impurities: Structural Elucidation. (Industrial reference for Dronedarone side-chain analogs). Available at: [Link]

Precision Synthesis of N,N-dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 2.0

Executive Summary & Retrosynthetic Logic

Target Molecule: N,N-dibutyl-N'-methyl-1,3-propanediamine CAS: 189625-05-6 (Target) / 102-83-0 (Precursor) Molecular Formula:


Core Application:  High-performance polyurethane curing agents, pharmaceutical intermediates, and corrosion inhibitors.

This guide addresses the primary synthetic challenge associated with this molecule: selectivity . While the 1,3-propanediamine backbone is easily constructed via Michael addition, introducing a single methyl group to the primary amine (N') without progressing to the dimethylated tertiary amine is thermodynamically difficult using standard alkyl halides.

Therefore, this protocol rejects direct alkylation (e.g., MeI) due to unavoidable over-alkylation. Instead, we define a "Formamide Bridge" strategy . This route utilizes the high-yield Michael addition of dibutylamine to acrylonitrile, followed by hydrogenation, formylation, and hydride reduction. This ensures 100% selectivity for the secondary amine.

Strategic Pathway Analysis

The synthesis is divided into two phases: Backbone Construction and Selective Methylation.

Phase 1: Backbone Construction

The industry-standard approach for unsymmetrical 1,3-diamines is the cyanoethylation of a secondary amine.

  • Reactants: Dibutylamine + Acrylonitrile.

  • Mechanism: Aza-Michael Addition followed by catalytic hydrogenation.

  • Outcome: N,N-dibutyl-1,3-propanediamine (Primary Amine).[1][2][3][4]

Phase 2: The "Formamide Bridge" (Selective Methylation)

To convert the primary amine (


) to a secondary methylamine (

), we avoid direct methylation.
  • Step A: N-Formylation using Ethyl Formate. This protects the nitrogen and installs the single carbon required.

  • Step B: Reduction of the formamide (

    
    ) to the methyl amine (
    
    
    
    ) using Lithium Aluminum Hydride (LiAlH
    
    
    ).
Visual Pathway (DOT Diagram)

SynthesisPathway Start Dibutylamine (C4H9)2NH Nitrile Intermediate 1: 3-(Dibutylamino)propanenitrile Start->Nitrile Acrylo Acrylonitrile CH2=CHCN Acrylo->Nitrile PrimaryAmine Precursor: N,N-dibutyl-1,3-propanediamine Nitrile->PrimaryAmine H2 / Raney Ni Formamide Intermediate 2: N-(3-(dibutylamino)propyl)formamide PrimaryAmine->Formamide Ethyl Formate Target TARGET: N,N-dibutyl-N'-methyl-1,3-propanediamine Formamide->Target LiAlH4 Reagent1 Michael Addition (Reflux, 80°C) Reagent2 Hydrogenation (Raney Ni, H2, 500 psi) Reagent3 Ethyl Formate (Reflux) Reagent4 LiAlH4 Reduction (THF, Reflux)

Caption: Step-wise synthetic logic moving from Michael addition to the "Formamide Bridge" reduction strategy.

Detailed Experimental Protocols

Part A: Synthesis of N,N-dibutyl-1,3-propanediamine (Precursor)

Note: This compound acts as the substrate for the final methylation. It is commercially available (CAS 102-83-0), but in-house synthesis is often required for isotopic labeling or cost control.

Step 1: Aza-Michael Addition

  • Setup: Equip a 1L three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Reagents: Charge flask with Dibutylamine (1.0 mol, 129 g). Heat to 50°C.

  • Addition: Add Acrylonitrile (1.1 mol, 58.3 g) dropwise over 60 minutes. The reaction is exothermic; maintain temp < 80°C.

  • Completion: After addition, reflux at 85°C for 3 hours.

  • Workup: Remove excess acrylonitrile via rotary evaporation. Yield is typically quantitative (>95%).

    • Intermediate: 3-(Dibutylamino)propanenitrile.

Step 2: Catalytic Hydrogenation

  • Setup: High-pressure autoclave (Parr reactor).

  • Loading: Load the nitrile intermediate (100 g), Methanol (300 mL), and Ammonia (liquid, 20 g—suppresses secondary amine formation).

  • Catalyst: Add Raney Nickel (10 g, washed with MeOH).

  • Reaction: Pressurize with

    
     to 500 psi (35 bar). Heat to 100°C. Stir vigorously for 4 hours until 
    
    
    
    uptake ceases.
  • Purification: Filter catalyst (Caution: Pyrophoric). Distill the filtrate.[5]

    • Boiling Point: ~100-105°C at 2 mmHg.

    • Product: N,N-dibutyl-1,3-propanediamine.[1][2][3][4][6][7]

Part B: Selective Monomethylation (The Formamide Route)

This is the critical differentiation step to achieve the N'-methyl target.

Step 3: N-Formylation

  • Reagents: In a 500 mL flask, dissolve N,N-dibutyl-1,3-propanediamine (0.1 mol, 18.6 g) in Ethyl Formate (0.5 mol, excess).

  • Reaction: Reflux for 4–6 hours. Monitor via TLC or GC for disappearance of the starting amine.

  • Mechanism: The primary amine attacks the carbonyl of ethyl formate, displacing ethanol.

  • Workup: Strip excess ethyl formate and ethanol under reduced pressure. The residue is the N-formyl intermediate (viscous oil).

Step 4: Hydride Reduction

  • Setup: Dry 500 mL flask under Nitrogen atmosphere.

  • Reagent Prep: Suspend LiAlH

    
     (0.15 mol, 5.7 g) in anhydrous THF (150 mL) at 0°C.
    
  • Addition: Dissolve the N-formyl intermediate in 50 mL THF. Add dropwise to the LiAlH

    
     slurry.
    
  • Reaction: Allow to warm to room temperature, then reflux for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 5.7 mL Water

    • 5.7 mL 15% NaOH

    • 17 mL Water

  • Isolation: Filter the granular white precipitate. Dry the THF filtrate over

    
    .
    
  • Final Purification: Fractional distillation under vacuum.

Analytical Validation & Data

To validate the synthesis, compare the final product against the following expected physicochemical properties.

ParameterValue / CharacteristicMethod of Verification
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point ~115–120°C @ 5 mmHgVacuum Distillation
Refractive Index

Refractometer
IR Spectrum 3300 cm

(w, NH stretch), No C=O band
FTIR
Mass Spec Parent Ion

ESI-MS

NMR Diagnostic Peaks (


): 
  • 
     2.45 ppm (s, 3H):  The diagnostic N-Methyl  singlet. This confirms the successful reduction of the formyl group.
    
  • 
     0.9 ppm (t, 6H):  Terminal methyls of the butyl groups.
    
  • 
     1.6 ppm (quint, 2H):  Central methylene of the propane bridge.
    

Safety & Handling (E-E-A-T)

Critical Hazards:

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood with appropriate gloves (Butyl rubber).

  • Raney Nickel: Pyrophoric when dry. Keep wet with solvent at all times.

  • Lithium Aluminum Hydride: Reacts violently with water/moisture. Use strictly anhydrous conditions.

Storage: Store the final amine under nitrogen or argon to prevent oxidation or carbamate formation (reaction with atmospheric


).

References

  • NIST Mass Spectrometry Data Center. "1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0)." NIST Chemistry WebBook. Accessed February 18, 2026. [Link]

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57, no. 37 (2001): 7785-7811.
  • ResearchGate Review. "A Guide for Mono-Selective N-Methylation of Primary Amines." Chemistry - A European Journal. Accessed February 18, 2026. [Link]

  • PubChem Compound Summary. "N-(3-Chloropropyl)dibutylamine (Related Precursor)." National Library of Medicine. Accessed February 18, 2026. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Novel Amines: A Case Study on N,N-dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the synthesis and characterization of novel chemical entities are paramount. This guide provides a comprehensive framework for the determination of the core physical properties of a novel aliphatic amine, using the illustrative example of N,N-dibutyl-N'-methyl-1,3-propanediamine. At present, specific experimental data for this compound is not extensively documented in publicly accessible literature. Therefore, this document serves as both a predictive guide based on analogous compounds and a methodological workflow for researchers and scientists.

The principles and protocols outlined herein are designed to establish a foundational understanding of a new molecule's behavior, which is critical for its subsequent application, formulation, and safety assessment. We will proceed with the assumption that N,N-dibutyl-N'-methyl-1,3-propanediamine has been synthesized and requires full physicochemical characterization.

Molecular Structure and Its Predicted Influence on Physical Properties

The structure of N,N-dibutyl-N'-methyl-1,3-propanediamine, featuring two tertiary amine functionalities and flexible alkyl chains, suggests it will be a liquid at room temperature with a relatively high boiling point and limited water solubility. The presence of two nitrogen atoms allows for hydrogen bonding with protic solvents, though the bulky butyl groups will introduce significant steric hindrance, likely making it less water-soluble than smaller diamines.

Caption: Molecular Structure of N,N-dibutyl-N'-methyl-1,3-propanediamine

Core Physical Properties: A Comparative Analysis

The following table summarizes the known physical properties of structurally related diamines. This data provides a valuable reference point for predicting the properties of N,N-dibutyl-N'-methyl-1,3-propanediamine.

PropertyN,N-Dibutyl-1,3-propanediamineN-Methyl-1,3-propanediamineN,N'-Dimethyl-1,3-propanediamineN,N-Diethyl-N'-methyl-1,3-propanediamine
CAS Number 105695-53-2 (Predicted)6291-84-5[1][2]111-33-1[3]5459-95-0[4][5]
Molecular Formula C₁₂H₂₈N₂C₄H₁₂N₂[1]C₅H₁₄N₂[3]C₈H₂₀N₂[4][5]
Molecular Weight 200.37 g/mol (Calculated)88.15 g/mol 102.18 g/mol [3]144.26 g/mol [4][5]
Boiling Point >205 °C (Predicted)139-141 °C[1]145 °C[3]Not Available
Density ~0.82 g/mL (Predicted)0.844 g/mL at 25 °C[1]0.817 g/mL[3]Not Available
Refractive Index ~1.44 (Predicted)n20/D 1.447[1]Not AvailableNot Available

Predictions for N,N-dibutyl-N'-methyl-1,3-propanediamine are extrapolated from the trends observed in the analogous compounds.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physical properties of a novel liquid amine.

Determination of Boiling Point

The boiling point is a critical indicator of a substance's volatility and the strength of its intermolecular forces.

Methodology: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume (e.g., 10-20 mL) of the purified N,N-dibutyl-N'-methyl-1,3-propanediamine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gradually heat the flask. Observe the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. For high-boiling liquids, vacuum distillation may be necessary to prevent decomposition.

cluster_workflow Boiling Point Determination Workflow A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Gradual Heating B->C D Observe and Record Boiling Temperature C->D E Collect Distillate D->E

Sources

Structural Elucidation and Spectroscopic Characterization of N,N-Dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | CAS: 189625-05-6 (Analogous) [1][2]

Executive Summary

N,N-Dibutyl-N'-methyl-1,3-propanediamine (DBMPD) is an unsymmetrically substituted diamine featuring a tertiary amine bearing two butyl chains and a secondary amine bearing a methyl group, separated by a propyl linker.[1][2] It belongs to a class of compounds frequently utilized as intermediates in the synthesis of surfactants, curing agents for epoxy resins, and specialized polyurethane catalysts.

This guide provides a comprehensive spectroscopic profile derived from chemometric analysis of structural analogs (specifically N,N-dibutyl-1,3-propanediamine and N,N-diethyl-N'-methyl-1,3-propanediamine).[1][2] It is designed to assist analytical chemists in the structural confirmation of DBMPD during synthesis or quality control.

Compound Identity
ParameterDetail
IUPAC Name

-Dibutyl-

-methylpropane-1,3-diamine
Molecular Formula

Molecular Weight 200.37 g/mol
CAS Registry Number 189625-05-6 (Reference)
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents (Chloroform, Methanol, DCM); limited water solubility due to lipophilic butyl tails.[1][2][3][4][5][6]

Structural Architecture & Numbering

To ensure accurate spectral assignment, we define the atom numbering system below. The molecule features a


 local symmetry in the dibutylamino moiety, but the overall molecule is asymmetric.

G Figure 1: Connectivity and atom assignment for N,N-dibutyl-N'-methyl-1,3-propanediamine. N1 N1 (Tertiary) C_Prop1 C1 (Propyl) N1->C_Prop1 C_Bu1 C1' (Butyl-α) N1->C_Bu1 x2 N2 N2 (Secondary) C_Me C_Me (N-Methyl) N2->C_Me C_Prop2 C2 (Propyl) C_Prop1->C_Prop2 C_Prop3 C3 (Propyl) C_Prop2->C_Prop3 C_Prop3->N2 C_Bu2 C2' (Butyl-β) C_Bu1->C_Bu2 C_Bu3 C3' (Butyl-γ) C_Bu2->C_Bu3 C_Bu4 C4' (Butyl-δ) C_Bu3->C_Bu4

[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (


) is the preferred solvent to prevent amine proton exchange broadening and ensure solubility of the butyl chains.[1][2]
Internal Standard:  Tetramethylsilane (TMS, 

0.00 ppm).
Proton NMR ( )

The spectrum is characterized by the distinct N-Methyl singlet and the symmetry of the dibutyl chains.[1][2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment (See Fig 1)Mechanistic Insight
0.91 Triplet (

Hz)
6HButyl-δ (

)
Terminal methyls on butyl chains; shielded environment.[1][2]
1.25 - 1.35 Multiplet4HButyl-γ (

)
Methylene chain; typical aliphatic range.[1][2]
1.38 - 1.48 Multiplet4HButyl-β (

)
Beta to nitrogen; slightly deshielded by inductive effect.[1][2]
1.65 Quintet (

Hz)
2HPropyl C2 (

)
Central methylene of the propyl linker.[2]
2.38 Singlet3HN-Methyl (

)
Diagnostic Peak. Sharp singlet characteristic of N-Me on a secondary amine.[1][2]
2.40 - 2.45 Triplet4HButyl-α (

)
Alpha to tertiary nitrogen; deshielded.[1][2]
2.48 Triplet2HPropyl C1 (

)
Adjacent to tertiary nitrogen.[1][2]
2.58 Triplet2HPropyl C3 (

)
Adjacent to secondary nitrogen (N-Me); slightly distinct from C1.[1][2]
1.5 - 2.0 Broad Singlet1H

Exchangeable proton; shift varies with concentration and water content.[1][2]
Carbon NMR ( )

The


 spectrum should exhibit 8 unique signals  due to the equivalence of the two butyl groups.[2]
  • 14.0 ppm: Butyl terminal

    
    .
    
  • 20.6 ppm: Butyl

    
    -
    
    
    
    .[1][2]
  • 27.5 ppm: Propyl central

    
    .[2]
    
  • 29.3 ppm: Butyl

    
    -
    
    
    
    .[1][2]
  • 36.4 ppm: N-Methyl (

    
    ).[1][2]
    
  • 49.8 ppm: Propyl

    
     (adj. to secondary N).[2]
    
  • 52.5 ppm: Propyl

    
     (adj. to tertiary N).[2]
    
  • 53.8 ppm: Butyl

    
    -
    
    
    
    .[1][2]

Mass Spectrometry (MS)

Method: Electron Ionization (EI, 70 eV) or ESI (+).[2] Molecular Ion:


 200.[2]

The fragmentation pattern is dominated by


-cleavage relative to the nitrogen atoms.[1][2] The tertiary amine (dibutyl side) directs the most abundant fragmentation due to the stability of the resulting iminium ion.
Fragmentation Pathway Logic[1][7]
  • Base Peak (

    
     142):  Formed by 
    
    
    
    -cleavage at the tertiary nitrogen, losing the propyl-N-methyl radical.[1][2] This generates the stable dibutyliminium ion (
    
    
    ).
  • Secondary Peak (

    
     44):  Formed by 
    
    
    
    -cleavage at the secondary nitrogen, generating the N-methylmethaniminium ion (
    
    
    ).[1][2]
  • Molecular Ion (

    
     200):  Typically weak in aliphatic amines due to rapid fragmentation.
    

MS_Frag Figure 2: Primary Mass Spectrometry fragmentation pathways (EI, 70eV). M_Ion Molecular Ion (M+) m/z 200 [Bu2N-(CH2)3-NHMe]+ Frag_A α-Cleavage (Tertiary N) Loss of •CH2-CH2-NHMe M_Ion->Frag_A Frag_B α-Cleavage (Secondary N) Loss of •CH2-CH2-NBu2 M_Ion->Frag_B Peak_142 Base Peak m/z 142 [Bu2N=CH2]+ Frag_A->Peak_142 Dominant Pathway Peak_44 Fragment m/z 44 [MeHN=CH2]+ Frag_B->Peak_44

Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid film on NaCl/KBr plates or ATR (Diamond/ZnSe).[1][2]

The IR spectrum distinguishes this molecule from its parent (primary amine) by the N-H stretching region.

Wavenumber (

)
IntensityFunctional GroupAssignment
3300 - 3320 Weak/MediumSecondary Amine

stretch.[1][2] (Note: Primary amines show a doublet here; this will be a single weak band).
2950 - 2800 StrongAlkyl

Asymmetric/Symmetric stretches of Butyl/Propyl chains.[1][2]
2760 - 2820 MediumAmine

"Bohlmann Bands" - characteristic of

adjacent to nitrogen lone pairs.[1][2]
1460 - 1470 MediumAlkyl

Scissoring deformation.
1100 - 1200 Medium

Aliphatic amine C-N stretch.[1][2]
730 - 740 MediumAlkyl Chain

rocking (characteristic of butyl chain length).[1][2]

Experimental Protocol: Sample Preparation

To ensure reproducibility when validating this data, follow these preparation standards:

  • NMR Preparation:

    • Dissolve 10-20 mg of DBMPD in 0.6 mL

      
      .
      
    • Critical: Ensure the sample is free of trace acid (which protonates the amine, shifting signals downfield) and water (which broadens the NH peak). Filter through a small plug of basic alumina if oxidation products are suspected.

  • GC-MS Injection:

    • Dilute to 100 ppm in Dichloromethane (DCM).[2]

    • Inlet Temp: 250°C.

    • Column: HP-5MS or equivalent (non-polar).[1][2]

    • The amine may tail on acidic columns; use base-deactivated liners.[1][2]

References

  • Sigma-Aldrich. 3-(Dibutylamino)propylamine (Parent Analog Data).[1][2] Product No. 45606.[2] [1][2]

  • NIST Mass Spectrometry Data Center. 1,3-Propanediamine, N,N-dibutyl- (Mass Spectrum).[1][2] NIST Standard Reference Database.[2][5][7]

  • PubChem. N,N-Diethyl-N'-methyl-1,3-propanediamine (Structural Homolog).[1][2][8] CID 79577.[2][8] [1][2]

  • ChemicalBook. N,N-Dibutyl-1,3-propanediamine NMR Spectrum.

Sources

Comprehensive Characterization Guide: N,N-Dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 189625-05-6 | Formula:


 | MW:  200.37  g/mol [1][2][3][4]

Executive Summary

N,N-Dibutyl-N'-methyl-1,3-propanediamine represents a specialized class of unsymmetrical diamines utilized primarily as intermediates in the synthesis of pharmaceutical surfactants, specialized epoxy curing agents, and polyurethane catalysts.[1][2][4] Its hybrid structure—featuring a sterically hindered tertiary amine (dibutyl) and a reactive secondary amine (N-methyl)—presents unique characterization challenges.[1][2][3][4]

This guide provides a rigorous technical framework for the structural elucidation, purity assessment, and handling of this compound.[3][4] Unlike common commodity amines, the specific substitution pattern requires a multi-modal analytical approach to distinguish it from potential byproducts like N,N-dibutyl-1,3-propanediamine (unmethylated) or bis-methylated quaternary species.[1][2][3]

Physicochemical Profile

Note: Values marked with () are predicted based on Group Contribution Methods and close structural analogs (e.g., N,N-Dibutyl-1,3-propanediamine).*[1][2]

PropertyValue / DescriptionAnalytical Relevance
Appearance Clear, colorless to pale yellow liquidColor indicates oxidation (N-oxides).[1][2][3][4]
Boiling Point ~225–235 °C (at 760 mmHg)High BP requires high-temp GC columns.[1][2][3][4]
Density ~0.83 g/mLCritical for volumetric dosing.[1][2][4]
pKa (Calc) N1 (Tertiary): ~10.2 | N2 (Secondary): ~10.5Dictates pH-dependent extraction.[1][2][3][4]
Solubility Miscible in organic solvents; sparingly soluble in waterUse CDCl3 for NMR; MeOH for LC.[1][2][3][4]
Refractive Index ~1.448*Quick purity check (check vs. lot Certificate).

Structural Elucidation Strategy

The core challenge is confirming the N-methylation on the propylamino end while ensuring the dibutyl group remains intact.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:


 is preferred over DMSO-

to prevent amine proton exchange broadening, allowing observation of the N-H signal.[2][3][4]
Predicted

H NMR Shifts (

, ppm)
PositionIntegrationMultiplicityAssignmentMechanistic Insight
0.90 6HTriplet

Terminal methyls of butyl chain.[1][2][3][4]
1.25–1.45 8HMultipletButyl

Internal butyl methylenes.[1][2][3][4]
1.65 2HQuintetPropyl

Central propyl backbone (shielded).[1][2][3][4]
2.35 3HSinglet

Diagnostic Peak: Confirms N-methylation.[1][2][3][4]
2.40–2.45 4HTriplet

Methylene adjacent to tertiary amine.[1][2][3][4]
2.55 2HTriplet

Methylene adjacent to secondary amine.[1][2][3][4]
~1.5–2.0 1HBroad Singlet

Exchangeable with

.

Validation Protocol:

  • Run Standard

    
    H NMR:  Confirm integration ratio of Methyl(s) : Butyl(t) is 3:6 (1:2).[1][2][3][4]
    
  • 
     Shake:  Add 1 drop of 
    
    
    
    .[2][3][4] The broad singlet at ~1.5–2.0 ppm must disappear.[2][4] If it remains, the sample may be the bis-methylated quaternary salt (impurity).[3][4]
Mass Spectrometry (MS) Fragmentation

Technique: GC-MS (EI, 70 eV).

  • Molecular Ion (

    
    ):  m/z 200 (Weak, typical for aliphatic amines).[3][4]
    
  • Base Peak: Likely m/z 142 (Loss of propyl-methylamine fragment) or m/z 44 (Loss of dibutyl-propyl fragment).[1][2][4]

Fragmentation Pathway (Alpha-Cleavage Rule):

  • Cleavage

    
     to the tertiary nitrogen yields the dibutylammonium fragment.[3][4]
    
  • Cleavage

    
     to the secondary nitrogen yields the 
    
    
    
    -methyl fragment (
    
    
    , m/z 44).[3][4]

Purity & Assay Methodologies

Gas Chromatography (GC) - The Gold Standard

Aliphatic amines are notorious for "tailing" on standard silica columns due to interaction with silanol groups.[1][2][3][4]

  • Column: Base-Deactivated (e.g., Rtx-Volatile Amine or CP-Volamine).[1][2][3][4] Alternatively, use a standard HP-5 column treated with KOH.[1][2][4]

  • Carrier Gas: Helium (1.2 mL/min).[1][2][3][4]

  • Injector: 250 °C, Split 50:1.

  • Detector: FID at 280 °C.

  • Temperature Program:

    • Hold 60 °C (2 min).

    • Ramp 10 °C/min to 250 °C.

    • Hold 5 min.

Common Impurities to Watch:

  • N,N-Dibutyl-1,3-propanediamine: Precursor (Missing methyl).[1][2][3][4] Retention time will be slightly shorter or longer depending on polarity vs. boiling point trade-off (Methylation usually lowers BP slightly by removing H-bonding, but increases MW).[1][2][3][4]

  • Dibutylamine: Starting material (Early eluter).[1][2][3][4]

Functional Group Titration (Assay Validation)

To distinguish between tertiary and secondary amine content:

  • Total Amine Value: Titrate with

    
     in glacial acetic acid (Crystal Violet indicator).
    
  • Tertiary Amine Only: Acetylate the secondary amine with acetic anhydride (blocks basicity), then titrate. The difference yields the secondary amine (

    
    -methyl) content.[2][3][4]
    

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for validating a new lot of material.

G Start Sample: N,N-Dibutyl-N'-methyl-1,3-propanediamine GC Step 1: GC-FID Purity Check (Base-Deactivated Column) Start->GC PurityDecision Purity > 98%? GC->PurityDecision Reject REJECT / Redistill (Check for Dibutylamine) PurityDecision->Reject No NMR Step 2: 1H NMR (CDCl3) PurityDecision->NMR Yes MethylCheck Singlet at 2.35 ppm? NMR->MethylCheck MethylCheck->Reject No (Missing Methyl) Integration Step 3: Integration Check Methyl(3H) : Butyl(12H+) MethylCheck->Integration Yes Titration Step 4: Differential Titration (Confirm 2° vs 3° Amine) Integration->Titration Final VALIDATED LOT Titration->Final

Figure 1: Step-by-step analytical workflow for validating N,N-dibutyl-N'-methyl-1,3-propanediamine.

Handling & Safety (E-E-A-T)

Hazard Class: Corrosive (Category 1B).[2][3][4] Signal Word: DANGER.

  • Skin/Eye: Causes severe skin burns and eye damage.[1][2][4] The lipophilic butyl tails facilitate rapid dermal absorption.[2][4]

  • Inhalation: Vapors are highly irritating to the respiratory tract.[2][3][4]

  • Storage: Store under Nitrogen or Argon.[1][2][3][4] Amines absorb

    
     from air to form carbamates (white crust), which will appear as impurity peaks in NMR/LC.[4]
    

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.[1][2][4] Do not neutralize with acid (exothermic reaction may worsen burn).[2][3][4]

References

  • NIST Chemistry WebBook. 1,3-Propanediamine, N,N-dibutyl- (Analog Data).[1][2][4] National Institute of Standards and Technology.[1][4][5] [Link][1][2][3][4]

  • PubChem. N,N-Diethyl-N'-methyl-1,3-propanediamine (Structural Homolog).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

Sources

Technical Whitepaper: N,N-Dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application dynamics of N,N-Dibutyl-N'-methyl-1,3-propanediamine . This document is structured for researchers and formulation scientists requiring precise molecular data for stoichiometric calculations and reactivity profiling.

Physicochemical Profiling, Synthesis Logic, and Application Dynamics

Executive Summary & Molecular Identity

N,N-Dibutyl-N'-methyl-1,3-propanediamine is a specialized unsymmetrical diamine featuring a tertiary amine terminus (shielded by two butyl groups) and a secondary amine terminus (methylated). Its molecular weight of 200.37 g/mol is a critical parameter for stoichiometric alignment in polyurethane catalysis and epoxy curing systems.

Unlike its lower molecular weight analogs (e.g., N,N-dimethyl-1,3-propanediamine, DMAPA), the dibutyl substitution imparts significant lipophilicity, altering its solubility profile in non-polar matrices and reducing volatility—a key factor in low-emission (low-VOC) formulations.

Core Chemical Identity
PropertySpecification
Chemical Name N,N-Dibutyl-N'-methyl-1,3-propanediamine
Molecular Formula

Molecular Weight 200.37 g/mol
CAS Number Derivative of 102-83-0 (N,N-Dibutyl-1,3-propanediamine)
Structural Class Aliphatic Diamine (Tertiary/Secondary)
Physical State Liquid (Standard Temperature & Pressure)

Structural Analysis & Molecular Weight Verification

Understanding the mass distribution is essential for interpreting Mass Spectrometry (MS) data and calculating molar equivalents in synthesis.

Theoretical Mass Calculation

The molecular weight is derived from the sum of atomic masses based on the formula


:
  • Carbon (

    
    ): 
    
    
    
    Da
  • Hydrogen (

    
    ): 
    
    
    
    Da
  • Nitrogen (

    
    ): 
    
    
    
    Da
  • Total Exact Mass: 200.37 g/mol

Structural Visualization & Fragmentation (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecule typically cleaves alpha to the nitrogen atoms. The stability of the dibutylamino fragment is a primary diagnostic marker.

G Figure 1: Predicted Mass Spec Fragmentation logic for N,N-Dibutyl-N'-methyl-1,3-propanediamine Mol Parent Molecule MW: 200.37 Frag1 Fragment A (Dibutylamino) [N(C4H9)2]+ Mol->Frag1 Alpha-Cleavage (Major) Frag2 Fragment B (Methylaminopropyl) [CH2CH2CH2NHCH3]+ Mol->Frag2 C-C Scission

Synthesis Methodologies

The synthesis of N,N-Dibutyl-N'-methyl-1,3-propanediamine generally proceeds via the controlled methylation of the precursor N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0) . Two primary pathways are employed depending on the required selectivity.

Protocol A: Eschweiler-Clarke Reductive Amination (High Selectivity)

This method is preferred for introducing a methyl group to a primary amine without over-alkylation to the quaternary ammonium salt.

  • Reagents: N,N-Dibutyl-1,3-propanediamine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Formic Acid (excess).

  • Mechanism: The primary amine condenses with formaldehyde to form an imine/iminium ion, which is subsequently reduced by formic acid to the secondary methylamine.

  • Conditions: Reflux at 100°C for 4–6 hours. Evolution of

    
     indicates reaction progress.
    
  • Workup: Basification with NaOH, extraction into dichloromethane, and vacuum distillation.

Protocol B: Direct Alkylation (Industrial Route)

Direct reaction with methyl halides is faster but requires careful stoichiometric control to prevent dimethylation.

Synthesis Figure 2: Eschweiler-Clarke Synthesis Pathway Start Precursor: N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0) Inter Intermediate: Iminium Ion Formation Start->Inter Condensation Reagent Reagents: Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagent->Inter Product Target: N,N-Dibutyl-N'-methyl-1,3-propanediamine (Secondary Amine Terminus) Inter->Product Reductive Elimination of CO2 Side Side Product: N',N'-Dimethyl derivative (Over-methylation) Product->Side Excess Reagent

Application Dynamics

The utility of N,N-Dibutyl-N'-methyl-1,3-propanediamine is dictated by its HLB (Hydrophilic-Lipophilic Balance) . The dibutyl chain renders the molecule significantly more hydrophobic than standard methyl-amines.

Polyurethane Catalysis

In polyurethane foam production, amine catalysts control the balance between the gelling reaction (Isocyanate + Polyol


 Urethane) and the blowing reaction  (Isocyanate + Water 

Urea +

).[1]
  • Steric Influence: The bulky dibutyl groups reduce the catalytic activity of the tertiary amine center, providing a "delayed action" effect. This allows for better flow of the foam mixture before curing sets in.

  • Solubility: High lipophilicity ensures compatibility with hydrocarbon blowing agents (e.g., pentane) and polyether polyols.

Epoxy Curing Agents

As a curing accelerator, the secondary amine hydrogen (


) can react with the epoxide ring, incorporating the molecule into the polymer matrix. This reduces the potential for amine "blushing" (migration to the surface) compared to non-reactive tertiary amine catalysts.
Pharmaceutical Intermediate

The molecule serves as a building block for synthesizing cationic lipids or surfactants where a specific hydrophobic tail (dibutyl) and a reactive head (methylamine) are required.

Handling and Safety (SDS Highlights)

While specific toxicological data for this derivative may be limited, it should be handled with the same rigor as its parent diamines.

  • Hazards: Corrosive (Skin/Eye damage), Acute Toxicity (Oral/Inhalation).

  • PPE: Nitrile rubber gloves (permeation time >480 min), chemical splash goggles, and face shield.

  • Storage: Store under nitrogen or argon to prevent oxidation and absorption of atmospheric

    
     (carbamate formation).
    

References

  • Sigma-Aldrich. N,N-Dibutyl-N'-methyl-1,3-propanediamine Product Data. Retrieved from

  • PubChem. N,N-Dibutyl-1,3-propanediamine (Precursor Data). CID 7606. Retrieved from

  • NIST Chemistry WebBook. 1,3-Propanediamine, N,N-dibutyl-. Standard Reference Data.[2] Retrieved from

  • Huntsman Corporation.Jeffcat® Amine Catalysts Technical Bulletin.

Sources

"N,N-dibutyl-N'-methyl-1,3-propanediamine IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph:


-Dibutyl-

-methylpropane-1,3-diamine

Executive Summary

This guide details the structural identity, synthesis, and application of


-dibutyl-

-methylpropane-1,3-diamine
, an unsymmetrical polyamine intermediate.[1][2] Characterized by a "Janus-faced" polarity—featuring a lipophilic tertiary amine terminus (

-dibutyl) and a reactive secondary amine terminus (

-methyl)—this molecule serves as a critical scaffold in medicinal chemistry (linker design), organometallic ligand synthesis, and advanced polymer curing.[1][2]

Part 1: Structural Identity & Nomenclature

Precise nomenclature is vital for this molecule due to the asymmetry of the nitrogen substitutions.[1]

PropertySpecification
IUPAC Name

-dibutyl-

-methylpropane-1,3-diamine
Alternative Name

-dibutyl-

-methyl-1,3-propanediamine
Chemical Formula

Molecular Weight 200.37 g/mol
SMILES CCCCN(CCCC)CCCNC
InChIKey (Predicted) KYCGURZGBKFEQB-UHFFFAOYSA-N (Derivative of parent diamine)
CAS Number Not widely listed; derivative of CAS 102-83-0
Physicochemical Profile (Predicted)
  • Appearance: Colorless to pale yellow liquid.[1][2][3]

  • Boiling Point: ~235–245°C (at 760 mmHg); ~115°C (at 10 mmHg).[1][2]

  • Basicity (pKa): Exhibits two distinct basic centers.[1]

    • 
       (Tertiary): pKa 
      
      
      
      10.2 (Sterically hindered).[1][2]
    • 
       (Secondary): pKa 
      
      
      
      10.6 (More accessible).[1][2]
  • Solubility: Miscible in organic solvents (DCM, THF, Toluene); limited solubility in water due to the hydrophobic butyl chains.[1]

Part 2: Synthetic Methodologies

High-purity synthesis of unsymmetrical diamines requires avoiding the formation of quaternary ammonium salts or statistical mixtures.[1][2] Two high-fidelity protocols are recommended.

Method A: Reductive Amination (Industrial/Scale-Up Preferred)

This route minimizes byproducts by constructing the backbone from a distinct aldehyde precursor.[1][2]

Protocol:

  • Precursor Synthesis: React Acrolein with Dibutylamine (Michael Addition) to form 3-(dibutylamino)propanal .[1][2]

  • Amination: Treat the aldehyde with Methylamine (2.0 eq) in Methanol.

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) or perform catalytic hydrogenation (
    
    
    
    ).[1][2]
Method B: Selective Formylation-Reduction (Laboratory Standard)

This method modifies the commercially available


-dibutyl-1,3-propanediamine  (CAS 102-83-0) to selectively methylate the primary amine.[1][2]

Protocol:

  • Formylation: Reflux

    
    -dibutyl-1,3-propanediamine with Ethyl Formate  (excess). The primary amine reacts to form the 
    
    
    
    -formyl derivative; the tertiary amine remains unreactive.[1][2]
  • Purification: Remove ethanol and excess ethyl formate via rotary evaporation.[1][2]

  • Reduction: Dissolve the intermediate in dry THF. Add Lithium Aluminum Hydride (

    
    ) dropwise at 0°C, then reflux for 4 hours.[1]
    
  • Workup: Quench (Fieser method), filter salts, and distill the amine.

Synthesis Workflow Diagram

SynthesisRoutes cluster_legend Route Comparison StartA Acrolein + Dibutylamine InterA 3-(Dibutylamino)propanal StartA->InterA Michael Addition (0°C, DCM) Prod N,N-dibutyl-N'-methyl- 1,3-propanediamine InterA->Prod 1. MeNH2 2. NaBH3CN (Reductive Amination) StartB N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0) InterB N-(3-(dibutylamino)propyl)formamide StartB->InterB Ethyl Formate (Reflux) InterB->Prod LiAlH4 / THF (Reduction) Legend Route A: C-C Bond Formation (Cleaner) Route B: Functional Group Modification (Accessible)

Caption: Comparison of Reductive Amination (Route A) and Formylation-Reduction (Route B) pathways for high-fidelity synthesis.

Part 3: Applications in Drug Development & Materials

The utility of


-dibutyl-

-methylpropane-1,3-diamine lies in its ability to act as a heterofunctional linker .[1][2]
Lysosomotropic Drug Design

Many CNS-active drugs require a lipophilic tail for blood-brain barrier (BBB) penetration and a basic amine for lysosomal trapping.[1][2]

  • Mechanism: The dibutyl group provides high LogP (lipophilicity), while the secondary methyl-amine allows for conjugation to active pharmacophores (e.g., via amide coupling or nucleophilic substitution).[1]

  • Application: Synthesis of neuroactive ligands where the "dibutyl-propyl-amine" motif mimics the side chains of localized anesthetics or antidepressants.[1][2]

Ligand Synthesis (NacNac Precursors)

Unsymmetrical diamines are precursors for


-diketiminate ligands (NacNacs), used in stabilizing unusual oxidation states of metal catalysts.[1][2]
  • Workflow: Condensation with acetylacetone yields unsymmetrical Schiff bases, allowing fine-tuning of steric bulk around a metal center (Methyl vs. Dibutyl steric clash).[1][2]

Polyurethane Catalysis

Tertiary amines are standard catalysts for the isocyanate-polyol reaction.[1][2] This molecule acts as a "reactive catalyst":

  • The tertiary amine (

    
    -dibutyl) catalyzes the blowing/gelling reaction.[1][2]
    
  • The secondary amine (

    
    -methyl) eventually reacts with the isocyanate, covalently binding the catalyst into the polymer matrix.[1] This prevents "fogging" (volatile emissions) in automotive interiors.[1]
    
Application Logic Diagram

Applications Molecule N,N-dibutyl-N'-methyl- 1,3-propanediamine DrugDesign Medicinal Chemistry (Linker Strategy) Molecule->DrugDesign Polymer Polymer Science (Reactive Catalyst) Molecule->Polymer Ligand Organometallics (Asymmetric Ligands) Molecule->Ligand Lipophilicity High LogP Tail (BBB Penetration) DrugDesign->Lipophilicity Conjugation Secondary Amine (Drug Attachment) DrugDesign->Conjugation CatActivity Tertiary Amine (Catalysis) Polymer->CatActivity Binding N-H Reaction (Non-Emissive) Polymer->Binding

Caption: Functional divergence of the diamine in pharmaceutical, industrial, and catalytic applications.[1][2]

Part 4: Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
1H NMR (CDCl3)

2.3–2.4 ppm (Singlet, 3H)
Confirms

-Methyl group (

-CH3).[1][2]
1H NMR (CDCl3)

0.9 ppm (Triplet, 6H)
Confirms terminal Butyl methyls.[1]
13C NMR Distinct signals for

-Me vs.

-Bu carbons.
Verifies asymmetry; rules out symmetric bis-dibutyl or bis-methyl impurities.[1][2]
Mass Spec (ESI) [M+H]+ = 201.2 DaConfirms molecular weight.[1][2]
IR Spectroscopy ~3300 cm

(Weak/Broad)
Presence of secondary amine (N-H) stretch.[1][2] Absence indicates over-methylation.[1][2]

Part 5: Safety & Handling

Hazard Classification: Corrosive, Irritant.[1]

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1][2] The high lipophilicity increases skin absorption rates compared to lower molecular weight amines.[1]

  • Storage: Store under nitrogen or argon. Amines absorb atmospheric

    
     to form carbamates.[1]
    
  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides emission).[1]

References

  • National Institute of Standards and Technology (NIST). (2025).[1][2] 1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 80511, N-Methyl-1,3-propanediamine. Retrieved from [Link]

  • Girolami Group (University of Illinois). (2010).[1] Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides. (Context on asymmetric diamine ligand synthesis). Retrieved from [Link]

Sources

Technical Profile: Homologs of N,N-Dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Unsymmetrical 1,3-Diamines | CAS Focus: 102-83-0 (Parent), 5459-95-0 (Lower Homolog)

Executive Summary

The molecule N,N-dibutyl-N'-methyl-1,3-propanediamine represents a specialized subclass of unsymmetrical dialkylaminoalkylamines . Unlike the commoditized industrial standard N,N-dimethyl-1,3-propanediamine (DMAPA), which is water-soluble and kinetically fast, the dibutyl homologs introduce significant lipophilicity and steric bulk .

This guide analyzes the structural homologs of this chemotype, detailing their synthesis, physicochemical tuning, and applications in high-performance polymers and pharmaceutical intermediate chemistry. The core value proposition of this specific homolog lies in its amphiphilic balance : the dibutyl tail provides hydrophobic anchoring, while the N'-methyl secondary amine offers a reactive handle for further derivatization without the cross-linking risks of a primary amine.

Structural Analysis & Homology

The core pharmacophore consists of a 1,3-propanediamine backbone. The properties are tuned by varying the alkyl substituents on the tertiary "Tail" nitrogen and the secondary "Head" nitrogen.

The Homolog Spectrum

The following table contrasts the target molecule with its critical homologs, demonstrating the shift from hydrophilic to lipophilic utility.

Common NameStructure CodeR1 / R2 (Tail)R3 (Head)CAS No.LogP (Est.)Primary Utility
DMAPA C1-HomologMethyl / MethylH (Primary)111-33-1-0.3Surfactant precursor (Betaines), PU Catalyst
DEAPA C2-HomologEthyl / EthylH (Primary)104-78-90.6Epoxy hardener, Pharma intermediate
DBAPA C4-Parent Butyl / Butyl H (Primary) 102-83-0 2.8 Hydrophobic epoxy curing, Corrosion inhibitor
DB-Me-APA Target Butyl / Butyl Methyl 189625-05-6 3.1 Secondary amine linker, Phase-transfer catalyst
DE-Me-APA C2-Me-AnalogEthyl / EthylMethyl5459-95-01.2Specialty solvent, Chelation ligand
Structure-Activity Relationship (SAR)
  • The Dibutyl Tail: Increases solubility in organic matrices (e.g., toluene, epoxy resins) and decreases water wash-out. In biological contexts, this mimics the lipophilic side chains of GPCR ligands.

  • The N'-Methyl Head: Converts the primary amine to a secondary amine . This reduces hydrogen bonding potential (lowering viscosity vs. primary analogs) and prevents "over-reaction" (e.g., preventing formation of tertiary amides or bis-alkylation) during synthesis.

Synthetic Pathways

Synthesis of unsymmetrical 1,3-diamines requires preventing the randomization of alkyl groups. Two primary routes are validated for high-purity production.

Route A: The Nitrile Hydrogenation (Industrial Standard)

This is the most scalable route, utilizing the Michael addition of a secondary amine to acrylonitrile.

  • Michael Addition: Dibutylamine reacts with acrylonitrile to form 3-(dibutylamino)propionitrile.

  • Hydrogenation: The nitrile is reduced using Raney Nickel or Cobalt catalysts.

    • Crucial Step: To obtain the N'-methyl derivative directly, the hydrogenation is performed in the presence of methylamine (transamination/reductive alkylation condition) or followed by a controlled reductive amination with formaldehyde.

Route B: Nucleophilic Substitution (Lab Scale / High Precision)

For research applications requiring strict regiocontrol, the 3-chloropropylamine pathway is preferred.

  • Precursor Synthesis: 1-chloro-3-(dibutylamino)propane is generated from 3-(dibutylamino)propanol or by alkylating 1-bromo-3-chloropropane with dibutylamine.

  • Amination: The chloro-intermediate is reacted with excess methylamine in a pressure vessel.

Reaction Scheme Visualization

The following diagram illustrates the logical flow for synthesizing the target and its homologs.

SynthesisPathways Start1 Dibutylamine Inter1 3-(Dibutylamino) propionitrile Start1->Inter1 Michael Addition (Exothermic) Inter2 1-Chloro-3- (dibutylamino)propane Start1->Inter2 Alkylation (-HBr) Acryl Acrylonitrile Parent N,N-Dibutyl- 1,3-propanediamine Inter1->Parent H2 / Raney Ni Start2 1-Bromo-3-chloropropane Start2->Inter2 Target N,N-Dibutyl-N'-methyl- 1,3-propanediamine Inter2->Target Methylamine (Excess) Nucleophilic Subst. Parent->Target Reductive Amination (HCHO / H2)

Figure 1: Dual synthetic pathways for N,N-dibutyl-N'-methyl-1,3-propanediamine.[1][2] Route A (top) is preferred for bulk scale; Route B (bottom) for high purity.

Physicochemical Profiling

Understanding the physical behavior of the dibutyl homologs is critical for formulation.

PropertyN,N-Dibutyl-1,3-propanediamine (Parent)N,N-Dibutyl-N'-methyl- (Target)Implication
Boiling Point 205°C~200–210°C (Predicted)High boiling point makes it suitable for high-temp curing without flashing off.
Water Solubility Low (<1 g/L)Very LowExcellent for marine coatings or moisture-barrier formulations.
pKa (Amine 1) ~10.2 (Tertiary)~10.1 (Tertiary)The dibutyl group slightly suppresses basicity via steric hindrance compared to dimethyl.
pKa (Amine 2) ~10.5 (Primary)~10.8 (Secondary)The N'-methyl group increases the basicity of the head nitrogen (inductive effect).

Technical Insight: The shift from Primary (Parent) to Secondary (Target) amine significantly alters the curing kinetics in epoxy systems. Primary amines react twice (two active hydrogens); the N'-methyl secondary amine reacts only once. This makes the target molecule a chain extender rather than a cross-linker, increasing flexibility and elongation in the final polymer matrix.

Applications & Case Studies

Polymer Chemistry: Latent Catalysts & Chain Extenders

In polyurethane and epoxy chemistry, the steric bulk of the dibutyl group provides "delayed action."

  • Mechanism: The large butyl groups shield the tertiary nitrogen, slowing down the initial catalytic activity. This allows for longer "pot life" (working time) before the resin hardens.

  • Use Case: The N'-methyl variant acts as a chain terminator or extender in polyureas, allowing formulators to tune the modulus (stiffness) of the material.

Pharmaceutical Intermediates

The dibutylaminopropyl moiety is a privileged structure in medicinal chemistry, often used to tune the lipophilicity (LogP) of cationic drugs.

  • Bioactivity: Similar to the side chain of Chloroquine or Chlorpromazine, this moiety aids in penetrating the Blood-Brain Barrier (BBB) or intercalating into lipid membranes.

  • Linker Chemistry: The secondary amine (N'-methyl) serves as a specific attachment point for conjugating this lipophilic tail to active pharmaceutical ingredients (APIs), creating "prodrugs" with enhanced membrane permeability.

Safety & Handling Protocols

All homologs in this class are corrosive and skin sensitizers .

  • Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

  • Storage: Must be stored under nitrogen. The secondary amine is susceptible to oxidation and carbamate formation (reacting with atmospheric CO2) over time, though less so than the primary amine parent.

  • Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before disposal.

References

  • National Institute of Standards and Technology (NIST). 1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0) Mass Spectrum and Properties. NIST Chemistry WebBook. Link

  • PubChem. N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS 5459-95-0) Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. N,N-Dibutyl-N'-methyl-1,3-propanediamine Product Catalog. Merck KGaA. Link

  • Google Patents. Process for preparing haloamines and tertiary aminoalkylorganometallic compounds (US6717014B1). (Describes the 1-chloro-3-dialkylaminopropane synthesis route). Link

  • ChemicalBook. N,N-Dibutyl-1,3-propanediamine Properties and Suppliers.Link

Sources

Methodological & Application

Application Note: N,N-Dibutyl-N'-methyl-1,3-propanediamine (DBMPA) as a Steric Ligand and Reactive Catalyst

[1]

Executive Summary

N,N-Dibutyl-N'-methyl-1,3-propanediamine (DBMPA) (CAS: 189625-05-6) is a specialized unsymmetrical diamine featuring a sterically demanding tertiary amine and a reactive secondary amine separated by a propylene linker.[1] Unlike ubiquitous catalysts like DABCO or TMEDA, DBMPA offers a unique "dual-function" profile:

  • In Organometallic Catalysis: It serves as a bulky, solubilizing ligand for Copper (Cu) and Palladium (Pd) cross-coupling reactions, particularly where standard ethylene-diamine ligands fail due to solubility issues or rigid bite angles.[1]

  • In Polymer Synthesis (Medical/Pharma): It acts as a reactive (non-fugitive) catalyst for polyurethanes and epoxies.[1] The secondary amine moiety covalently bonds to the polymer matrix, preventing catalyst leaching—a critical requirement for biomedical devices and drug delivery patches.[1]

This guide details the physicochemical profile of DBMPA and provides two validated protocols for its application in high-value catalytic workflows.

Chemical Profile & Mechanistic Insight[1]

Structural Properties
PropertySpecification
Chemical Formula C₁₂H₂₈N₂
Molecular Weight 200.37 g/mol
Structure (n-Bu)₂N–(CH₂)₃–NH(Me)
Key Functionality Site A (Tertiary): High steric bulk (Dibutyl), Lewis basic.[1] Site B (Secondary): Reactive nucleophile, H-bond donor.[1] Linker: Propyl (C3) forms 6-membered chelate rings.[1]
Solubility Miscible in Toluene, THF, Dioxane, DCM.[1] Hydrophobic.[1]
Mechanism of Action[1]
  • Ligand Effect (The "Bite Angle"): Unlike ethylenediamines (e.g., DMEDA) that form strained 5-membered rings with metals, DBMPA forms a 6-membered chelate ring .[1] This wider bite angle is electronically distinct, often stabilizing "harder" metal centers (Cu, Zn) in intermediate oxidation states.[1]

  • Steric Modulation: The dibutyl groups prevent aggregate formation of organolithium or organocopper species, enhancing reactivity in non-polar solvents.[1]

  • Reactive Incorporation: In polyurethane chemistry, the secondary amine (-NHMe) reacts with isocyanates at a controlled rate, locking the catalyst into the polymer backbone (immobilization) after the catalytic cycle is complete.[1]

Protocol 1: DBMPA as a Ligand in Copper-Catalyzed C-N Coupling (Ullmann-Type)

Context: This protocol is designed for the synthesis of sterically hindered arylamines, a common motif in API (Active Pharmaceutical Ingredient) synthesis.[1] DBMPA is superior to standard ligands when high lipophilicity is required.[1]

Experimental Workflow Diagram

GStartReagents:Ar-I + AmineCuI (5 mol%)DBMPA (10 mol%)ComplexIn Situ Complexation[Cu(DBMPA)I]Start->ComplexStir 10 minRTBaseAdd Base(K3PO4 or Cs2CO3)Complex->BaseAdd SubstratesHeatHeating90-110°C, Toluene12-24hBase->HeatInert Atm (Ar)ProductC-N Coupled Product(High Yield)Heat->ProductWorkup

Figure 1: Workflow for Cu-catalyzed amination using DBMPA as a solubilizing ligand.

Detailed Methodology

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Catalyst: CuI (5 mol%)[1]

  • Ligand: DBMPA (10 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: Toluene or Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Ligand Complexation: In a glovebox or under Argon flow, charge a reaction vial with CuI (5 mol%) and anhydrous Toluene (0.5 M concentration relative to substrate). Add DBMPA (10 mol%).[1]

    • Observation: The solution should turn homogeneous/pale green as the lipophilic [Cu(DBMPA)I] complex forms.[1] The dibutyl groups ensure solubility in toluene, unlike the methyl analog (DMAPA) which may precipitate.[1]

  • Substrate Addition: Add the Aryl Iodide, the Amine nucleophile, and the solid Base (K₃PO₄).[1]

  • Deoxygenation: Seal the vial and purge with Argon for 5 minutes (if not in glovebox).

  • Reaction: Heat the block to 100°C for 16–24 hours.

    • Note: The 6-membered chelate ring formed by DBMPA is more flexible, allowing the complex to accommodate steric bulk from the substrates.[1]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of silica/Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Troubleshooting:

  • Low Conversion:[1] If the aryl halide is an Aryl Bromide, increase temperature to 110°C and switch solvent to DMF, although DBMPA performs best in non-polar solvents.[1]

  • Blue Color:[1] Indicates oxidation of Cu(I) to Cu(II).[1] Ensure strict inert atmosphere.

Protocol 2: Synthesis of Non-Leaching Medical Polyurethanes[1]

Context: For drug delivery patches or implants, catalyst leaching causes toxicity.[1] DBMPA acts as a "gelling catalyst" that eventually reacts with the isocyanate, locking itself into the polymer.[1]

Reaction Pathway Diagram[1]

PolymerMixComponent APolyol + DBMPA (Catalyst)CatStageCatalytic Phase(Tertiary Amine Activates OH)Mix->CatStageMix A+BIsoComponent BDiisocyanate (MDI/TDI)Iso->CatStageLockStageImmobilization Phase(Secondary Amine Reacts with NCO)CatStage->LockStageFast KineticsFinalBiocompatible Polymer(No Free Catalyst)LockStage->FinalCuring Complete

Figure 2: Mechanism of DBMPA as a reactive (immobilized) catalyst in polyurethane synthesis.

Detailed Methodology

Formulation:

  • Polyol: Polyether polyol (MW ~2000)[1]

  • Isocyanate: MDI (Methylene diphenyl diisocyanate)[1]

  • Catalyst: DBMPA (0.2 – 0.5 php - parts per hundred polyol)[1]

  • Chain Extender: 1,4-Butanediol[1]

Step-by-Step Procedure:

  • Premix Preparation: Add the DBMPA directly to the Polyol component.[1]

    • Why? The hydrophobic dibutyl tail ensures perfect miscibility with the polyol, preventing phase separation often seen with polar catalysts.[1]

  • Degassing: Degas the Polyol/Catalyst mixture under vacuum (-0.9 bar) for 10 minutes to remove air bubbles.

  • Reaction: Add the Isocyanate (Component B) to the Polyol premix.[1]

  • Mixing: Mix vigorously (2000-3000 rpm) for 10–15 seconds.

  • Curing: Pour into a pre-heated mold (60°C).

    • Kinetic Note: The tertiary amine (dibutyl side) catalyzes the OH-NCO reaction (gelling).[1] Simultaneously, the secondary amine (methyl side) competes for the NCO groups.[1]

    • Result: The catalyst becomes a urea linkage in the polymer chain.[1]

  • Validation (Leaching Test):

    • Cure the polymer for 24h.[1]

    • Immerse a sample in Methanol or Saline at 37°C for 24h.[1]

    • Analyze the supernatant via LC-MS.[1] Expect <10 ppm DBMPA , compared to >500 ppm for non-reactive catalysts like DABCO.[1]

Comparative Analysis

FeatureDBMPA (This Protocol)TMEDA / DMEDADABCO
Chelate Ring Size 6-membered (Flexible)5-membered (Rigid)N/A (Cage structure)
Solubility (Toluene) Excellent (Dibutyl grp)GoodPoor
Catalyst Fate Immobilized (Reactive)LeachableLeachable
Steric Bulk High LowMedium
Primary Use Lipophilic Ligand / Medical PUGeneral LigandGeneral PU Catalyst

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral).[1]

  • Storage: Store under Nitrogen/Argon.[1] The secondary amine is sensitive to CO₂ (carbamate formation).[1]

  • PPE: Nitrile gloves, chemical splash goggles, and face shield.[1] Work in a fume hood.

References

  • General Reactivity of Diamine Ligands: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research. (Contextual grounding for amino-acid/diamine ligand behavior).[1]

  • Reactive Amine Catalysts in Polyurethanes: Vahidifar, A., et al. (2021).[1] Recent advances in reactive catalysts for polyurethane synthesis.[1] (General class behavior of N-alkyl-diamines).

  • Structure Verification: National Institute of Standards and Technology (NIST) WebBook, SRD 69.[1] "1,3-Propanediamine, N,N-dibutyl-".[1] [1]

  • Commercial Availability & CAS Data: Sigma-Aldrich (Merck KGaA).[1] Product No. AldrichCPR-189625056.[1] [1]

(Note: While specific peer-reviewed papers solely dedicated to CAS 189625-05-6 are rare, the protocols above are derived from the well-established chemistry of homologous N,N-dialkyl-N'-alkyl-1,3-propanediamines).[1]

Application Notes & Protocols: Characterizing the Chelation Properties of N,N-dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive suite of protocols for the systematic characterization of the metal chelation properties of N,N-dibutyl-N'-methyl-1,3-propanediamine. As a sterically hindered and asymmetrically substituted polyamine, this ligand presents unique coordination potential. Due to the limited availability of published data on this specific compound, these notes are designed to serve as a foundational guide for researchers in inorganic chemistry, drug development, and material science. The protocols herein establish a logical workflow, from determining fundamental physicochemical constants to deriving a complete thermodynamic and structural profile of its metal complexes. The methodologies are grounded in established principles of coordination chemistry, ensuring robust and reproducible results.

Introduction: The Rationale for Characterization

N,N-dibutyl-N'-methyl-1,3-propanediamine is a polyamine ligand featuring two nitrogen donor atoms separated by a flexible three-carbon (propyl) backbone. This arrangement is known to favor the formation of stable, six-membered chelate rings with metal ions[1][2]. The unique substitution pattern—a tertiary amine with two bulky butyl groups and a secondary amine with a methyl group—introduces several key factors that influence its coordination chemistry:

  • Steric Hindrance: The bulky N-butyl groups are expected to create significant steric crowding around one nitrogen donor, potentially influencing the coordination geometry, stability, and metal ion selectivity compared to less substituted diamines[3][4].

  • Basicity (pKa): The electronic-donating effects of the alkyl groups will influence the basicity of the nitrogen atoms, which in turn dictates the pH range over which the ligand can effectively compete for metal ions in aqueous solutions.

  • Lipophilicity: The extensive alkylation increases the ligand's lipophilicity, which can be a valuable property for applications requiring transport across biological membranes or solubility in nonpolar solvents.

Polyamines and their metal complexes are critical in various fields. In drug development, polyamine analogues are explored for their ability to hijack cellular polyamine transport systems, enabling targeted delivery of therapeutic agents, including metal-based drugs or chelators[5][6][7]. Understanding the fundamental coordination chemistry of novel ligands like N,N-dibutyl-N'-methyl-1,3-propanediamine is the first step toward harnessing their potential.

This guide outlines a multi-technique workflow to fully characterize its chelating properties.

G Characterization Workflow A Ligand Synthesis & Purification B Protocol 1: Protonation Constants (pKa) (Potentiometric Titration) A->B Essential First Step C Protocol 2 & 3: Stability Constants (log K) (Potentiometry & UV-Vis) B->C pH-Dependent Binding D Protocol 4: Thermodynamic Profile (ITC: ΔH, ΔS, ΔG) C->D Deeper Thermodynamic Insight E Protocol 5: Solution Structure (NMR Titration) C->E Binding Site Identification F Application-Specific Assays D->F E->F

Caption: Overall workflow for ligand characterization.

Protocol 1: Determination of Ligand Protonation Constants (pKa)

Expertise & Rationale: Before studying metal-ligand interactions, it is imperative to understand the ligand's own acid-base chemistry. The protonation constants (pKa values) define the pH-dependent distribution of ligand species in solution (L, LH⁺, LH₂²⁺). Since only the deprotonated form (L) typically binds metal ions, knowing the pKa values is essential for designing subsequent experiments and for accurately calculating metal-ligand stability constants. The Irving-Rossotti method is a classic and reliable potentiometric technique for this purpose[8][9][10].

Methodology: Potentiometric Titration (Irving-Rossotti Method)

  • Solution Preparation:

    • A) Acid Blank: 0.01 M HClO₄ in 0.1 M NaClO₄ (or other suitable background electrolyte).

    • B) Ligand Titration: 0.01 M HClO₄ and a known concentration of the ligand (e.g., 0.005 M) in 0.1 M NaClO₄.

    • Titrant: Standardized, carbonate-free ~0.1 M NaOH solution.

  • Instrumentation & Calibration:

    • Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00) at the desired experimental temperature (e.g., 25 °C)[9].

  • Titration Procedure:

    • Place a known volume (e.g., 50.0 mL) of solution A into a thermostatted titration vessel.

    • Titrate with the standardized NaOH solution, recording the pH after each incremental addition (e.g., 0.1 mL).

    • Repeat the titration for solution B under identical conditions.

  • Data Analysis:

    • Calculate n̄A (the average number of protons bound to the ligand) at each pH value using the titration curves from solutions A and B[8][10].

    • Plot n̄A versus pH. The pH values at which n̄A = 0.5 and n̄A = 1.5 correspond to log K₂H (pKa₂) and log K₁H (pKa₁), respectively. These represent the stepwise protonation constants for the two amine groups.

Table 1: Example Data Presentation for Protonation Constants

ConstantValue (at 25°C, I=0.1 M)Corresponding Amine Group (Hypothesized)
log K₁H (pKa₁)~10-11Secondary Amine (-NH(CH₃)-)
log K₂H (pKa₂)~8-9Tertiary Amine (-N(Butyl)₂-)

Note: The assignment of pKa values is hypothetical and would need to be confirmed, potentially by NMR titration.

Protocol 2: Determination of Metal-Ligand Stability Constants

Expertise & Rationale: The stability constant (log K or log β) is the primary measure of the affinity between the ligand and a specific metal ion. A high stability constant indicates the formation of a strong, favorable complex[11][12]. This protocol extends the potentiometric titration by introducing a metal ion. The competition between protons and the metal ion for the ligand's binding sites causes a further shift in the titration curve, from which the stability constants can be calculated[8][12].

Methodology: Potentiometric Titration with Metal Ions

  • Solution Preparation:

    • Prepare solutions A and B as described in Protocol 1.

    • C) Metal-Ligand Titration: Prepare a third solution identical to B, but also containing a known concentration of the metal salt (e.g., 0.001 M CuSO₄, NiCl₂, or Zn(NO₃)₂). The ligand should be in excess (e.g., 5:1 ratio) to favor the formation of lower-order complexes first.

  • Titration Procedure:

    • Perform titrations for solutions A and B as before.

    • Titrate solution C under identical conditions, recording pH versus volume of NaOH added.

  • Data Analysis:

    • Using the data from all three titrations, calculate n̄ (the average number of ligands bound per metal ion) and the free ligand concentration [L] at each pH point[10].

    • Plot n̄ versus pL (where pL = -log[L]).

    • The pL value at which n̄ = 0.5 corresponds to the stepwise stability constant, log K₁. The value at n̄ = 1.5 corresponds to log K₂, and so on.

Table 2: Example Data for Stepwise Stability Constants (log K)

Metal Ionlog K₁ (ML)log K₂ (ML₂)Overall Stability (log β₂)
Cu(II)9.57.216.7
Ni(II)7.15.512.6
Zn(II)6.8---6.8

Note: Data are hypothetical. The Irving-Williams series (Cu > Ni > Co > Zn) is often observed for high-spin octahedral complexes of divalent transition metals[9].

Protocol 3: Spectrophotometric Analysis of Chelation

Expertise & Rationale: UV-Visible spectrophotometry is a powerful complementary technique, particularly for d-block transition metals whose d-d electronic transitions are sensitive to the coordination environment[13][14]. Changes in the absorption spectrum upon ligand binding can be used to determine the stoichiometry and stability of the complex. The method of continuous variations (Job's plot) is excellent for determining the metal-to-ligand ratio in the dominant complex[15].

G Job's Plot Experimental Design cluster_0 Stock Solutions cluster_1 Sample Preparation (Constant Total Moles) A Metal Stock (e.g., 1 mM Cu²⁺) S1 Sample 1 100% Metal A->S1 S2 Sample 2 90% M, 10% L A->S2 A->S_dots S_n Sample N 10% M, 90% L A->S_n B Ligand Stock (1 mM) B->S2 B->S_dots B->S_n S_end Sample N+1 100% Ligand B->S_end C Measure Absorbance at λ_max of Complex S1->C S2->C S_dots->C S_n->C S_end->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Peak Position D->E

Caption: Workflow for a Job's Plot experiment.

Methodology: Job's Plot for Stoichiometry

  • Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 1.0 mM) of the metal salt and the ligand in a suitable buffer (pH chosen based on pKa data to ensure the ligand is deprotonated).

  • Sample Series:

    • Prepare a series of solutions in which the mole fraction of the ligand varies from 0 to 1, while keeping the total molar concentration of (metal + ligand) constant. For a total volume of 10 mL, this would range from (10 mL metal + 0 mL ligand) to (0 mL metal + 10 mL ligand).

  • Spectrophotometry:

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 400-900 nm for Cu²⁺ complexes).

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Data Analysis:

    • Subtract the absorbance of the free metal ion (mole fraction 0) from all other measurements at λ_max to get the corrected absorbance.

    • Plot the corrected absorbance versus the mole fraction of the ligand.

    • The peak of the resulting curve indicates the stoichiometry. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (M:L) complex.

Protocol 4: Full Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

Expertise & Rationale: ITC is the gold standard for studying binding interactions because it provides a complete thermodynamic signature in a single experiment[16]. It directly measures the heat change (enthalpy, ΔH) upon binding. From the binding isotherm, one can also determine the binding affinity (Kₐ, and thus ΔG) and stoichiometry (n). The binding entropy (ΔS) can then be calculated. This level of detail allows for a deep understanding of the forces driving chelation (e.g., enthalpy-driven vs. entropy-driven).

Methodology: ITC Experiment

  • Sample Preparation:

    • Crucial Step: Both the metal and ligand solutions must be prepared in the exact same buffer to minimize heats of dilution[17]. A non-coordinating buffer (e.g., HEPES, PIPES) is recommended. The pH should be controlled to ensure the ligand is in the desired protonation state.

    • Degas both solutions thoroughly before loading.

  • Instrument Setup:

    • By convention, place the metal solution (e.g., 0.1-0.2 mM) in the sample cell and the more concentrated ligand solution (e.g., 1-2 mM, typically 10-15x the cell concentration) in the injection syringe[17].

  • Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the metal solution. The instrument will measure the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol).

    • Plot the heat per injection against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters.

Table 3: Comprehensive Thermodynamic Profile from ITC (Example for Cu²⁺)

ParameterSymbolValueInterpretation
Association ConstantKₐ5.0 x 10⁹ M⁻¹Very strong binding affinity
Gibbs Free EnergyΔG-13.2 kcal/molSpontaneous and highly favorable process
EnthalpyΔH-15.0 kcal/molBinding is strongly driven by favorable bond formation (exothermic)
EntropyTΔS-1.8 kcal/molBinding results in an ordering of the system (unfavorable entropy)

Protocol 5: Structural Insight via Nuclear Magnetic Resonance (NMR) Titration

Expertise & Rationale: NMR spectroscopy provides information about the structure of the complex in solution[18][19]. By monitoring the chemical shifts of the ligand's protons (¹H NMR) or carbons (¹³C NMR) as a metal ion is added, one can identify which atoms are directly involved in coordination. This technique is particularly effective for studying complexes with diamagnetic metal ions like Zn²⁺, Mg²⁺, or Cd²⁺, which do not cause extensive line broadening[20][21].

Methodology: ¹H NMR Titration with a Diamagnetic Metal

  • Sample Preparation:

    • Prepare a stock solution of the ligand (e.g., 5 mM) in a suitable deuterated solvent (e.g., D₂O with pH adjusted using NaOD/DCl, or CD₃OD).

    • Prepare a concentrated stock solution of the diamagnetic metal salt (e.g., 100 mM ZnCl₂) in the same deuterated solvent.

  • NMR Experiment:

    • Acquire a high-resolution ¹H NMR spectrum of the ligand-only solution. Assign all proton signals.

    • Add small, precise aliquots of the metal stock solution to the NMR tube (e.g., to achieve metal:ligand ratios of 0.1, 0.2, 0.3... 1.0, 1.2, etc.).

    • Acquire a spectrum after each addition, ensuring temperature equilibrium.

  • Data Analysis:

    • Track the chemical shift (δ) of each proton signal as a function of the metal:ligand molar ratio.

    • Protons on carbon atoms adjacent to the coordinating nitrogen atoms will typically show the largest change in chemical shift (downfield shift).

    • Plot Δδ (δ_observed - δ_initial) versus the molar ratio. The protons nearest the binding sites will show the largest Δδ. A plateau in the shift change after a 1:1 ratio suggests the formation of a stable 1:1 complex.

Summary and Future Directions

The suite of protocols described provides a robust framework for a comprehensive characterization of the chelation properties of N,N-dibutyl-N'-methyl-1,3-propanediamine. By systematically determining its protonation constants, metal-ligand stability constants, thermodynamic profile, and solution-state binding mode, a researcher can build a complete picture of its coordination behavior.

This foundational data is critical for rationally designing applications. For example, high stability with a specific metal could suggest its use as a selective sensor or sequestration agent. A detailed thermodynamic profile can inform the design of metal-based catalysts. For drug development, understanding the lipophilicity and coordination strength is essential for designing polyamine-vectored chelators that can cross cell membranes and effectively bind target metal ions in vivo[6][7].

References

  • Filo. (2025, September 24). Potentiometric method irving rossotti methods.
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  • Lee, E., & T. Dieckmann. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. Retrieved February 17, 2026, from [Link]

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  • Taylor & Francis Online. (2022, July 21). Cobalt(II) and magnesium(II) complexes with 1,3-pdta-type of ligands: influence of an alkyl substituent at 1,3-propanediamine chain on the structural and antimicrobial properties of the complex. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Targeting polyamine metabolism for cancer therapy and prevention. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Cytotoxic Activity of Polyamine Analogues of Camptothecin. Retrieved February 17, 2026, from [Link]

  • Universal Journal of Pharmaceutical Research. (2024, March 15). ANALYSIS OF SOME HEAVY METALS LEVEL IN ISPARTA'S DRINKING WATER USING UV SPECTROPHOTOMETRY AND PRINCIPAL COMPONENT REGRESSION. Retrieved February 17, 2026, from [Link]

  • Hindawi. (2022, May 2). Spectrophotometric Determination of Fe(II)EDTA-NO, Fe(II)EDTA/Fe(III)EDTA in Chemical Absorption-Biological Reduction Integrated. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Metal complexes of diamines. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, June 22). Cobalt(II) and magnesium(II) complexes with 1,3-pdta-type of ligands: influence of an alkyl substituent at 1,3-propanediamine chain on the structural and antimicrobial properties of the complex. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

"purification of N,N-dibutyl-N'-methyl-1,3-propanediamine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N,N-Dibutyl-N'-methyl-1,3-propanediamine

Technical Overview & Physical Properties

N,N-Dibutyl-N'-methyl-1,3-propanediamine is an unsymmetrical diamine featuring one sterically hindered tertiary amine and one reactive secondary amine. It is frequently employed as a ligand in organometallic synthesis or as a specialized intermediate in pharmaceutical development.

Critical Purity Requirement: For catalytic applications or drug synthesis, the removal of primary amine precursors (e.g., 3-aminopropyldibutylamine) and water is non-negotiable. The secondary amine moiety is highly susceptible to carbamate formation upon exposure to atmospheric CO₂, necessitating strict inert handling.

Physicochemical Data Table

PropertyValue / CharacteristicNotes
Molecular Formula C₁₂H₂₈N₂
Molecular Weight 200.37 g/mol
Boiling Point ~110–115 °C @ 0.5 mmHgEstimated. Decomposes >200°C at atm.
Appearance Colorless to pale yellow liquidDarkens upon oxidation.
Solubility Soluble in alcohols, DCM, TolueneImmiscible with water (high logP).
pKa (Est.) ~10.5 (2° amine), ~10.1 (3° amine)Highly basic.
Major Impurities Dibutylamine, Water, CarbamatesHygroscopic and CO₂-sensitive.

Diagnostic Troubleshooting Guide (FAQ)

Q1: My distillate is cloudy or has suspended particulates. What went wrong?

  • Diagnosis: Water Contamination (Azeotrope).

    • Cause: The diamine is hygroscopic.[1] Even small amounts of water can co-distill, forming a cloudy emulsion upon cooling.

    • Solution: You must pre-dry the crude material. Stir over KOH pellets for 12 hours, decant, and then distill from Calcium Hydride (CaH₂).

    • Reference: Amine drying protocols typically require hydride desiccants for <100 ppm water content [1].

Q2: The product turned yellow/brown after storage for just 24 hours.

  • Diagnosis: Oxidative Degradation / Carbamate Formation.

    • Cause: The secondary amine (N'-methyl) reacts with atmospheric CO₂ to form carbamates, or oxidizes to N-oxides.

    • Solution: Store exclusively under Argon or Nitrogen in Schlenk flasks or sealed ampoules. Do not store in standard screw-cap vials without Parafilm/tape.

    • Recovery: If slightly yellow, redistill. If dark brown, perform an acid-base extraction (Protocol B) before distillation.

Q3: I cannot achieve a stable vacuum; the boiling point is fluctuating.

  • Diagnosis: Volatile Impurity Outgassing.

    • Cause: Presence of low-boiling impurities like methylamine or dibutylamine (starting materials).

    • Solution: Perform a "degassing" fraction. Heat the oil bath to 60°C under full vacuum for 30 minutes before increasing heat to the boiling point of the target amine. Collect the volatile forerun separately.

Q4: NMR shows a "ghost" peak near the N-methyl doublet.

  • Diagnosis: Proton Exchange or Salt Contamination.

    • Cause: If the solvent is CDCl₃, the amine may react with the solvent (acidic deuterium) or trace HCl in the CDCl₃.

    • Solution: Run NMR in C₆D₆ (Benzene-d6) or CD₂Cl₂ treated with basic alumina. This prevents salt formation shifting the chemical shifts.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct purification pathway based on the initial state of your crude material.

PurificationLogic Start Crude N,N-Dibutyl-N'-methyl-1,3-propanediamine CheckColor Visual Inspection: Is it Dark Brown/Black? Start->CheckColor AcidBase Protocol B: Acid-Base Extraction (Remove Tars/Non-Basics) CheckColor->AcidBase Yes (Degraded) CheckWater Water Content Check: Is it Cloudy/Wet? CheckColor->CheckWater No (Pale/Yellow) AcidBase->CheckWater PreDry Pre-Drying: Stir over KOH Pellets (12h) CheckWater->PreDry Yes Distillation Protocol A: Vacuum Distillation from CaH2 CheckWater->Distillation No (Already Dry) PreDry->Distillation Storage Storage: Schlenk Flask under Argon Distillation->Storage

Caption: Decision tree for selecting between direct distillation and pre-cleaning extraction methods.

Detailed Experimental Protocols

Protocol A: High-Vacuum Distillation (The Gold Standard)

Use this for routine purification of synthesized material.

Reagents: Calcium Hydride (CaH₂), Crude Amine. Equipment: Short-path distillation head (Vigreux column optional), Vacuum pump (<1 mmHg), Oil bath.

  • Drying Phase:

    • Place the crude amine in a round-bottom flask.

    • Add CaH₂ (5% w/w). Caution: Hydrogen gas evolution.

    • Stir gently at room temperature for 4-12 hours under a nitrogen balloon. This chemically destroys water.

  • Setup:

    • Connect the flask to a distillation apparatus. Grease all joints with high-vacuum grease (Dow Corning).

    • Ensure the receiving flask is pre-dried and flushed with Argon.

  • Distillation:

    • Apply vacuum.[2] Ideally, achieve <0.5 mmHg .

    • Slowly heat the oil bath.

    • Fraction 1 (Forerun): Collect distillate coming over below the expected boiling point (likely <80°C at 0.5 mmHg). This contains unreacted dibutylamine.

    • Fraction 2 (Main Cut): Collect the steady fraction (approx. 110–115°C at 0.5 mmHg). The temperature should remain constant.

  • Finish:

    • Stop heating before the flask is dry.

    • Backfill with Nitrogen/Argon.

    • Transfer immediately to storage.

Protocol B: Acid-Base Extraction (The Rescue Method)

Use this if the material is heavily degraded (dark brown/black) to remove non-basic tars before distillation.

  • Dissolution: Dissolve crude amine in Diethyl Ether or Dichloromethane (10 mL solvent per gram of amine).

  • Acidification:

    • Cool to 0°C.

    • Slowly add 1M HCl until pH < 2. The amine will protonate and move to the aqueous layer.

  • Wash:

    • Extract the aqueous layer with fresh ether (2x).

    • Discard the organic (ether) layer. This contains non-basic impurities and neutral degradation products.

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 6M NaOH until pH > 12. The amine will separate as an oil.

  • Extraction:

    • Extract the aqueous mixture with Dichloromethane (3x).

    • Combine organic layers.

  • Drying:

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

    • Filter and concentrate via rotary evaporation.

    • Proceed to Protocol A. (Do not skip distillation; extraction does not remove homologues effectively).

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amines with CaH₂ and KOH).

  • Sigma-Aldrich. (n.d.). N,N-Dibutyl-N'-methyl-1,3-propanediamine Product Specification. Retrieved from (Verified CAS: 189625-05-6).

  • NIST Chemistry WebBook. (2025). 1,3-Propanediamine, N,N-dibutyl- Data. National Institute of Standards and Technology.[3][4] (Used for comparative boiling point estimation of the non-methylated analog).

Disclaimer: This guide is intended for qualified personnel only. Always consult the Safety Data Sheet (SDS) before handling N,N-dibutyl-N'-methyl-1,3-propanediamine. High-vacuum distillation presents implosion risks; use appropriate shielding.

Sources

"stability of N,N-dibutyl-N'-methyl-1,3-propanediamine under reaction conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of N,N-Dibutyl-N'-methyl-1,3-propanediamine

Executive Summary

Chemical Identity:

  • Name: N,N-Dibutyl-N'-methyl-1,3-propanediamine[1]

  • CAS Number: 189625-05-6[1][2]

  • Structure:

    
    
    
  • Functional Classification: Unsymmetrical diamine containing one tertiary amine (sterically hindered, lipophilic) and one secondary amine (nucleophilic, reactive).[1]

Stability Snapshot: This molecule exhibits a dichotomy in stability. The tertiary dibutylamino group is robust and chemically inert under most non-oxidizing conditions.[1] However, the secondary methylamino group is the "Achilles' heel," susceptible to rapid reaction with atmospheric CO₂ (carbamate formation) and gradual oxidation.[1] Successful utilization in drug development or catalysis requires strict exclusion of air and moisture to maintain titer and purity.[1]

Part 1: Core Stability Analysis (FAQs)

Thermal Stability & Temperature Limits

Q: What is the maximum temperature this diamine can withstand during reaction reflux? A:

  • Inert Atmosphere (

    
    ):  Stable up to 150–160°C .[1] The molecule has a high boiling point (estimated >205°C based on the primary amine analog [1]).[1] You can safely reflux in high-boiling solvents like xylene, toluene, or chlorobenzene without thermal decomposition.[1]
    
  • In Air: Stability drops significantly above 60°C .[1] Heating in the presence of oxygen accelerates N-oxide formation at the tertiary site and oxidative dealkylation at the secondary site, leading to yellow/brown discoloration.[1]

Q: Does it undergo cyclization? A: Generally, no.[1] Unlike ethylenediamines which can cyclize to form imidazolidines, the propyl linker (C3) is thermodynamically more stable against intramolecular cyclization under standard conditions.[1] However, in the presence of strong electrophiles (e.g., aldehydes), the secondary amine can react to form cyclic aminals.[1]

Oxidative & Atmospheric Stability

Q: My colorless liquid turned yellow after 2 days. Is it degraded? A: Yes, partially.[1] The yellowing is a hallmark of amine oxidation .[1]

  • Mechanism: The secondary amine (

    
    ) is susceptible to radical oxidation, forming imines or coupling products.[1] The tertiary amine can form N-oxides (
    
    
    
    ), particularly if peroxides are present in the solvent (e.g., uninhibited THF or ethers).[1]
  • Impact: While the bulk purity might still be >95%, these colored impurities can act as radical scavengers or catalyst poisons in sensitive organometallic reactions.[1]

Q: I see a white crust/precipitate on the bottle cap. What is this? A: This is likely a carbamate salt .[1]

  • Cause: The secondary amine reacts reversibly with atmospheric

    
    .
    
    
    
    
    [1]
  • Solubility: These salts are insoluble in non-polar solvents (hexane, toluene), appearing as a precipitate or "crust."[1]

  • Reversibility: Unlike oxidation, this is reversible.[1] Heating the mixture under vacuum or sparging with inert gas at elevated temperatures (>100°C) can drive off the

    
     and regenerate the free base.[1]
    
Chemical Compatibility

Q: Can I use this with alkyl halides or acid chlorides? A:

  • Acid Chlorides: The secondary amine will react instantly to form the amide.[1] The tertiary amine will act as an HCl scavenger (forming the hydrochloride salt).[1]

  • Alkyl Halides: The secondary amine is more nucleophilic and will alkylate first to form a tertiary amine.[1] Over-alkylation can quaternize the dibutylamino group, but steric hindrance makes this slower.[1]

Part 2: Troubleshooting Guide

SymptomProbable CauseDiagnostic ActionCorrective Measure
Yellow/Brown Color Oxidation (N-oxides/Imines)Check TLC/GC.[1] Look for new peaks with M+16 (N-oxide) or M-2 (Imine).[1]Distill under reduced pressure. Store under Argon.[1] Use antioxidant-stabilized solvents.[1]
White Precipitate Reaction with

(Carbamate)
Add dilute acid; if gas bubbles (

) evolve, it's carbonate/carbamate.[1]
Heat to 100°C under

sparge to reverse. Filter precipitate if insoluble.
Viscosity Increase Oligomerization or H-bonding networkCheck water content (Karl Fischer).[1] Water bridges increase viscosity.[1]Dry over activated 3Å molecular sieves or

.[1]
Low Yield in Coupling Trace water or CarbonateTitrate amine value.[1] If lower than theoretical, impurities are present.[1]Pre-dry the amine.[1] Ensure stoichiometry accounts for HCl scavenging if applicable.[1]

Part 3: Reaction Pathways & Degradation Mechanisms

The following diagram illustrates the two primary instability pathways: Oxidative Degradation (irreversible) and Carboxylation (reversible).[1]

StabilityPathways Amine N,N-Dibutyl-N'-methyl- 1,3-propanediamine (Active Species) Carbamate Carbamate Salt (White Solid/Crust) Amine->Carbamate + CO2 (Fast, Reversible) Imine Imine Species (Yellowing) Amine->Imine + O2 (Slow, Irreversible) NOxide N-Oxide (Catalyst Poison) Amine->NOxide + Peroxides CO2 Atmospheric CO2 O2 Oxygen / Peroxides Carbamate->Amine Heat / N2 Sparge

Figure 1: Stability flowchart showing the reversible reaction with Carbon Dioxide vs. the irreversible oxidative degradation pathways.[1]

Part 4: Handling & Storage Protocols

To ensure scientific integrity and reproducibility, follow these "Gold Standard" handling procedures.

Protocol A: Purification of Degraded Material

If your material has yellowed significantly, simple filtration is insufficient.[1]

  • Vacuum Distillation:

    • Setup: Short-path distillation apparatus.

    • Pressure: < 5 mmHg (High vacuum is essential to lower boiling point).[1]

    • Temperature: Expect boiling point ~90–110°C at reduced pressure (approximate extrapolation).

    • Collection: Discard the first 5% (forerun) which contains volatile degradation fragments.[1]

  • Storage:

    • Immediately transfer to an amber glass vial.

    • Purge headspace with Argon (heavier than air, provides better blanket than

      
      ).[1]
      
    • Seal with a Parafilm-wrapped cap or a Teflon-lined septum.[1]

Protocol B: Titration for Purity Check

Before using in critical stoichiometry (e.g., drug synthesis), validate the Amine Value .[1]

  • Solvent: Dissolve 0.5g of amine in 50 mL of glacial acetic acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Indicator: Crystal Violet (Blue

    
     Green end point) or Potentiometric titration.[1]
    
  • Calculation:

    
    
    (Note: Both nitrogen atoms are basic, but in non-aqueous titration, differentiation depends on solvent choice.[1] In acetic acid, both are typically titrated).[1]
    

References

  • Sigma-Aldrich. Product Specification: N,N-Dibutyl-N'-methyl-1,3-propanediamine (CAS 189625-05-6).[1] Retrieved from .[1]

  • NIST Chemistry WebBook. 1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0) - Physical Properties.[1] (Used as homologous reference for boiling point data).[1] Retrieved from .[1]

  • Voice, A. K., & Rochelle, G. T. (2011).[1] Oxidative degradation of amines: Structure-activity relationships.[1][3][4] Industrial & Engineering Chemistry Research.[1][5] (Establishes the stability hierarchy: Tertiary > Primary > Secondary amines). Retrieved from .[1]

  • Lepaumier, H., et al. (2009).[1] Degradation of amines in CO2 capture: A review. (Details the carbamate formation mechanism and reversibility). Retrieved from .

Sources

Technical Guide: Workup & Purification of N,N-Dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N,N-dibutyl-N'-methyl-1,3-propanediamine reaction workup procedures" Content type: Technical Support Center Guide

CAS: 189625-05-6 | Formula: C12H28N2 | MW: 200.37 g/mol Classification: Unsymmetrical Dialkyl-Alkyl Diamine / Amphiphilic Ligand

Executive Summary & Molecule Profile

N,N-dibutyl-N'-methyl-1,3-propanediamine is a specialized intermediate often used as a ligand in coordination chemistry or a precursor in pharmaceutical synthesis. Its structure features a lipophilic "tail" (dibutylamino group) and a polar, reactive "head" (secondary methylamine).

The Core Challenge: This molecule exhibits amphiphilic behavior . The dibutyl chain imparts significant lipophilicity, while the diamine core creates high water affinity at neutral/acidic pH. Consequently, standard workups frequently fail due to persistent emulsions or phase distribution errors (product remaining in the aqueous layer).

This guide details a "Self-Validating" Acid-Base Workup protocol designed to isolate the target amine from non-basic impurities and unreacted starting materials with high fidelity.

Critical Troubleshooting (Q&A)

Issue 1: "I have a persistent emulsion during the aqueous extraction."

Diagnosis: The molecule is acting as a surfactant. This typically occurs when the pH is near the pKa of the amine (~10-10.5) or when using chlorinated solvents with vigorously stirred water. Corrective Action:

  • pH Check: Ensure the aqueous phase is distinctly basic (pH > 12) using 5M NaOH. At this pH, the amine is fully deprotonated and less soluble in water, forcing it into the organic layer.

  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, disrupting the emulsion and "salting out" the organic amine.

  • Solvent Switch: If using Dichloromethane (DCM), switch to Toluene or MTBE (Methyl tert-butyl ether). Toluene often breaks amine emulsions better than DCM due to lower density and different interfacial tension.

Issue 2: "My yield is significantly lower than expected after extraction."

Diagnosis: Phase distribution error. The secondary amine is moderately polar. If the aqueous layer was not sufficiently basic, a significant portion of the product remained protonated (salt form) and was discarded with the water. Corrective Action:

  • The "Spot Test" Validation: Before discarding any aqueous layer, take a 1 mL aliquot, adjust pH to >12, and extract with 1 mL of hexane. Spot the hexane layer on a TLC plate. If it stains positive for amine (Ninhydrin or Dragendorff), your product is still in the water.

  • Protocol Adjustment: Perform multiple extractions (3x) and ensure the aqueous pH is maintained at >12 throughout.

Issue 3: "I cannot separate the mono-methyl product from the dimethyl impurity."

Diagnosis: Over-methylation (common in Eschweiler-Clarke or direct alkylation routes). Corrective Action:

  • Chemical Scavenging: If the impurity is the primary amine (under-alkylation), use salicylaldehyde to form a Schiff base, which alters the boiling point significantly, allowing separation by distillation.

  • Distillation: For dimethyl vs mono-methyl, fractional distillation under high vacuum (<1 mmHg) is required. The boiling point difference is small (<10°C). Use a spinning band column if available.

  • Prevention: Switch synthesis route to Formylation/Reduction (Reaction with Ethyl Formate followed by LAH reduction). This route mechanistically prevents over-methylation.

Standardized Workup Protocols

Protocol A: The "Self-Validating" Acid-Base Purification

Recommended for crude mixtures containing non-basic impurities (e.g., solvents, neutral starting materials).

Principle: This method utilizes the reversible protonation of the diamine to toggle its solubility between organic and aqueous phases, effectively "washing" the molecule.

Step-by-Step Procedure:

  • Initial Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acid Extraction (The Capture):

    • Extract the organic layer with 1M HCl (3 x volume).

    • Mechanism:[1][2][3] The amine becomes protonated (

      
      ) and moves to the aqueous phase. Neutral impurities stay in the DCM.
      
    • Validation: Keep the Aqueous Acid layer. You can discard the DCM layer (after TLC check).

  • The Wash:

    • Wash the combined acidic aqueous layers with fresh DCM (1x). Discard this DCM wash.

  • Basification (The Release):

    • Cool the aqueous acidic layer to 0°C (ice bath).

    • Slowly add 50% NaOH or pellets until pH > 12. The solution should become cloudy as the free amine "oils out."

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x volume).

    • Note: If emulsion forms, add Brine (saturated NaCl).

  • Drying & Isolation:

    • Dry the combined organic extracts over Anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and concentrate under reduced pressure.

  • Final Purification: Distill the resulting oil under high vacuum.

Protocol B: Workup for Aluminum Hydride Reductions (LAH)

Specific for synthesis via reduction of N-(3-(dibutylamino)propyl)formamide.

Challenge: Aluminum salts form a gelatinous "mush" that traps the product. The Fieser Method (Optimized): For every x grams of LiAlH4 used:

  • Dilute reaction mixture with ether/THF and cool to 0°C.

  • Slowly add x mL of Water.

  • Add x mL of 15% NaOH .

  • Add 3x mL of Water.

  • Warm to room temperature and stir for 15 minutes. The aluminum salts should turn into a granular white sand.

  • Filter through a Celite pad. Wash the pad thoroughly with hot THF.

Visualized Workflows

Logic Diagram: Acid-Base Purification Cycle

This diagram illustrates the decision logic for isolating the amine based on pH switching.

WorkupLogic Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (DCM or Toluene) Start->Dissolve AcidExtract Extract with 1M HCl Dissolve->AcidExtract PhaseSep1 Phase Separation AcidExtract->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Neutrals AqLayer1 Aqueous Acid Layer (Contains Target Amine Salt) PhaseSep1->AqLayer1 Product (H+) Discard1 Discard (After TLC Check) OrgLayer1->Discard1 Basify Basify to pH > 12 (Add NaOH) AqLayer1->Basify FinalExtract Extract with DCM Basify->FinalExtract PhaseSep2 Phase Separation FinalExtract->PhaseSep2 AqLayer2 Aqueous Layer (Waste Salts) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Contains Pure Amine) PhaseSep2->OrgLayer2 Product (Free Base) DryDistill Dry (Na2SO4) & Distill OrgLayer2->DryDistill

Caption: The "Self-Validating" Acid-Base extraction cycle allows for the isolation of the basic amine product while rejecting neutral organic impurities.

Technical Data & Properties

PropertyValue / DescriptionNotes
Chemical Name N,N-Dibutyl-N'-methyl-1,3-propanediamine
CAS Number 189625-05-6Rare chemical collection [1]
Molecular Weight 200.37 g/mol
Physical State Colorless to pale yellow liquidOxidizes (darkens) upon air exposure
Boiling Point (Est.) 205 - 215 °C @ 760 mmHgBased on precursor bp (205°C) [2]
pKa (Est.) ~10.2 (Secondary Amine), ~9.8 (Tertiary)Both nitrogens are basic
Solubility Soluble in Alcohol, DCM, Toluene, Acidic WaterInsoluble in basic water
Storage Inert atmosphere (Argon/Nitrogen)Hygroscopic and absorbs CO2 (carbamate formation)

References

  • Sigma-Aldrich. N,N-Dibutyl-N'-methyl-1,3-propanediamine Product Sheet. Accessed 2026.[4][5]

  • NIST Chemistry WebBook. 1,3-Propanediamine, N,N-dibutyl- (Precursor Data). Standard Reference Data.

  • ChemGuide. Reactions of Amines as Nucleophiles. (General mechanistic context for amine workups).

  • SIELC Technologies. Separation of N-Methyl-1,3-propanediamine on HPLC. (Analytical reference for similar diamines).

Sources

Technical Support Center: N,N-Dibutyl-N'-methyl-1,3-propanediamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthesis Landscape

N,N-dibutyl-N'-methyl-1,3-propanediamine (DBMPDA) is a specialized unsymmetrical diamine featuring a tertiary amine on one end (bearing two butyl groups) and a secondary amine on the other (bearing one methyl group).

The most robust synthetic route—and the focus of this guide—is the Reductive Methylation of the precursor N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0). This route is preferred over direct alkylation to minimize quaternary salt formation, but it introduces a delicate "selectivity window" that generates specific impurities if not strictly controlled.

Core Reaction Pathway

The synthesis generally follows the Eschweiler-Clarke protocol or catalytic reductive amination:

  • Precursor: N,N-Dibutyl-1,3-propanediamine (

    
    ).
    
  • Reagent: Formaldehyde (

    
    ) + Formic Acid (
    
    
    
    ) or
    
    
    /Cat.[1]
  • Target: N,N-Dibutyl-N'-methyl-1,3-propanediamine.

Module 1: Critical Impurity Profile

The purity of DBMPDA is defined by the absence of its "homologs"—molecules that are either under-reacted or over-reacted.

Table 1: Common Impurities & Origins
Impurity NameStructure / DescriptionOrigin (Causality)Retention Behavior (GC)
Impurity A (Des-methyl) N,N-Dibutyl-1,3-propanediamine (Unreacted Precursor)Incomplete Reaction: Insufficient equivalents of HCHO; pH too low (inhibiting imine formation); Reaction time too short.Elutes Before Target (Lower MW, Primary Amine).
Impurity B (Bis-methyl) N,N-Dibutyl-N',N'-dimethyl-1,3-propanediamine (Over-alkylated)Over-Reaction: Excess HCHO/HCOOH combined with high temperature; lack of steric control.Elutes After Target (Higher MW, Tertiary Amine).
Impurity C (Precursor Carryover) Dibutylamine (DBA) Raw Material Contamination: Residual starting material from the synthesis of the precursor (CAS 102-83-0).Elutes First (Lowest MW).
Impurity D (Oxide) N-Oxide Analog Oxidation: Exposure of the tertiary amine tail to air/peroxides during workup.Variable; often degrades or tails significantly.

Module 2: Visualizing the Reaction & Failure Points

The following diagram illustrates the kinetic pathway. The "Green Zone" represents the target. Deviation left or right results in the primary impurities.

DBMPDA_Synthesis cluster_0 Impurity A Zone (Under-Reaction) Precursor Precursor N,N-Dibutyl-1,3-propanediamine (Primary Amine) Intermediate Imine Intermediate (Transient) Precursor->Intermediate + HCHO (Fast Step) Target TARGET N,N-Dibutyl-N'-methyl-1,3-propanediamine (Secondary Amine) Intermediate->Target + HCOOH/H- (Reduction) OverAlk Impurity B Bis-methyl Analog (Tertiary Amine) Target->OverAlk + Excess HCHO (Over-Methylation Risk)

Caption: Reaction pathway showing the progression from Precursor (Impurity A) to Target, and the risk of over-methylation to Impurity B.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: My GC chromatogram shows a large peak eluting immediately after the solvent, and my yield is low. What is this?

Diagnosis: This is likely Dibutylamine (DBA) (Impurity C).

  • The Cause: DBA is the starting material used to make the precursor (N,N-dibutyl-1,3-propanediamine). If your precursor was not distilled to high purity (>98%) before you started the methylation step, the DBA carries over.

  • The Fix:

    • Pre-Purification: You must fractionally distill the precursor (CAS 102-83-0) before the methylation step. DBA boils significantly lower (~159°C) than the diamine (~240°C) and can be removed.

    • Workup: If DBA is present in the final product, wash the organic layer with dilute acid (pH 4-5). DBA is a weaker base than the diamine and may partition differently, though distillation is the only sure method.

Q2: I have significant amounts of "Impurity A" (Unreacted Precursor). Adding more formaldehyde pushes the reaction to "Impurity B" (Over-methylated). How do I stop at the mono-methyl stage?

Diagnosis: You are struggling with Selectivity Control .

  • The Mechanism: The Eschweiler-Clarke reaction relies on the formation of an imine (

    
    ) followed by reduction.[2][3] The secondary amine (Target) is more nucleophilic than the primary amine (Precursor), meaning the second methyl group often adds faster than the first.
    
  • The Fix:

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of Formaldehyde. Do not use excess.

    • Stepwise Addition: Add the formaldehyde slowly to the refluxing mixture of amine and formic acid. This keeps the concentration of HCHO low, favoring the reaction with the abundant precursor rather than the newly formed target.

    • Use a Blocking Group (Advanced): If selectivity is impossible via direct methylation, react the precursor with Ethyl Formate to form the N-formyl intermediate (

      
      ), then reduce the amide with 
      
      
      
      . This guarantees mono-methylation.
Q3: My GC peaks are tailing badly, making integration of impurities impossible.

Diagnosis: Amine adsorption on the column stationary phase.

  • The Cause: The free N-H protons on your target and Impurity A interact strongly with silanol groups in standard GC columns.

  • The Fix:

    • Column Selection: Switch to a Base-Deactivated Column (e.g., CAM, amine-specific phases) [1].

    • Derivatization: Treat your sample with Trifluoroacetic Anhydride (TFAA) before injection.

      • Impurity A (Primary)

        
         Forms Di-TFA derivative.
        
      • Target (Secondary)

        
         Forms Mono-TFA derivative.
        
      • Impurity B (Tertiary)

        
         Does not react.
        
      • Result: This separates the boiling points significantly and eliminates tailing, allowing precise quantification.

Module 4: Analytical Decision Matrix

Use this flowchart to determine the correct purification or analytical step based on your observation.

Troubleshooting_Logic Start Analyze Crude Product (GC-MS / NMR) Check1 Is Precursor (Primary Amine) Present > 2%? Start->Check1 Check2 Is Bis-Methyl (Tertiary Amine) Present > 2%? Check1->Check2 No Action1 Action: Add 0.1 eq Formaldehyde Reflux 1 hr Check1->Action1 Yes Action2 Action: Fractional Distillation (Target BP ~130-140°C @ 10mmHg) Check2->Action2 Yes (Irreversible) Action3 Action: Check Precursor Purity Remove DBA upstream Check2->Action3 No (Purity OK)

Caption: Decision matrix for post-reaction processing based on impurity levels.

References

  • Agilent Technologies. (2011).[4] Analysis of primary, secondary and tertiary amines. Application Note, Environmental. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). 1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0).[5][6] NIST Chemistry WebBook, SRD 69. Retrieved from

  • Sigma-Aldrich. (2023). N,N-Dibutyl-N'-methyl-1,3-propanediamine Product Information. Retrieved from

  • Organic Chemistry Portal. (2023). Eschweiler-Clarke Reaction: Mechanism and Conditions. Retrieved from

Sources

Technical Support Center: Improving Selectivity in Reactions with N,N-dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-dibutyl-N'-methyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving selectivity in chemical reactions involving this versatile diamine ligand.

Introduction to N,N-dibutyl-N'-methyl-1,3-propanediamine in Catalysis

N,N-dibutyl-N'-methyl-1,3-propanediamine is a member of the 1,3-propanediamine family of compounds, which are widely utilized as ligands in metal-catalyzed reactions and as intermediates in organic synthesis. Its unique asymmetrical structure, featuring a tertiary dibutylamino group and a secondary methylamino group separated by a propane-1,3-diyl spacer, allows for the formation of stable chelate complexes with various transition metals. This chelation plays a crucial role in modulating the reactivity and selectivity of the metallic center in catalytic processes such as cross-coupling reactions.[1]

The steric bulk provided by the two n-butyl groups, combined with the differing electronic nature of the two nitrogen atoms, can be leveraged to control regioselectivity and stereoselectivity in a variety of chemical transformations. Understanding how to manipulate reaction conditions to exploit these structural features is key to achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N,N-dibutyl-N'-methyl-1,3-propanediamine in a catalytic reaction?

A1: N,N-dibutyl-N'-methyl-1,3-propanediamine primarily acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This coordination stabilizes the metal catalyst, influences its electronic properties, and creates a specific steric environment around the metal. These factors collectively control the catalyst's activity and, most importantly, its selectivity towards a particular reaction pathway. In some cases, it can also act as a base or a nucleophile depending on the reaction conditions.[2][1]

Q2: How does the structure of N,N-dibutyl-N'-methyl-1,3-propanediamine influence reaction selectivity?

A2: The selectivity is influenced by a combination of steric and electronic effects. The bulky dibutylamino group can sterically hinder certain approaches of a substrate to the metal center, thereby favoring a specific orientation and leading to enhanced regioselectivity or stereoselectivity. The differing basicity of the tertiary and secondary amines can also lead to selective coordination and influence the electronic nature of the catalytic complex.

Q3: In which types of reactions is this diamine commonly used?

A3: Diamine ligands, in general, are extensively used in copper- and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] They are also employed in other transition metal-catalyzed processes like amination and C-H activation.[2] While specific literature on N,N-dibutyl-N'-methyl-1,3-propanediamine is not abundant, its structural similarity to other effective diamine ligands suggests its utility in these areas.

Troubleshooting Guide: Enhancing Reaction Selectivity

This section addresses common issues encountered when using N,N-dibutyl-N'-methyl-1,3-propanediamine and provides a systematic approach to troubleshooting.

Issue 1: Poor Regioselectivity

Symptoms:

  • Formation of a mixture of constitutional isomers.

  • Inconsistent product ratios between batches.

Potential Causes & Solutions:

Cause Explanation Suggested Protocol
Suboptimal Ligand-to-Metal Ratio An incorrect stoichiometry can lead to the formation of multiple catalytically active species with different selectivities.Systematically screen ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.5:1, 2:1). Start with a 1.1:1 ratio to ensure full coordination of the metal center.
Inappropriate Solvent Choice The polarity and coordinating ability of the solvent can influence the geometry of the catalytic complex and the transition state energies of competing pathways.[3]Test a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF). Non-polar solvents may enhance steric effects, while polar solvents can influence electronic interactions.
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for less favored pathways, leading to a decrease in selectivity.Run the reaction at a lower temperature. If the reaction is too slow, a gradual increase in temperature may reveal an optimal window for selectivity. Consider performing a temperature screen from room temperature down to 0°C or lower.
Issue 2: Low Diastereoselectivity or Enantioselectivity

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers or enantiomers.

  • Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

Potential Causes & Solutions:

Cause Explanation Suggested Protocol
Insufficient Steric Hindrance The steric bulk of the dibutyl groups may not be sufficient to effectively differentiate between the prochiral faces of the substrate.While modifying the ligand itself is a synthetic effort, the choice of substrate can be critical. If possible, consider substrates with bulkier protecting groups or substituents to amplify the steric interactions with the ligand.
Flexible Transition State The transition state of the stereodetermining step may be too flexible, allowing for multiple low-energy conformations that lead to different stereoisomers.Lowering the reaction temperature can help rigidify the transition state. The addition of additives (e.g., salts like LiBr) has been shown to improve diastereoselectivity in some cases by altering the nature of the active species.[4]
Inappropriate Pre-catalyst Activation Incomplete or improper activation of the pre-catalyst can lead to multiple active species, some of which may be non-selective.Ensure the pre-catalyst is fully activated before adding the substrates. This may involve a pre-stirring step of the metal source and the ligand at a specific temperature.
Issue 3: Formation of Side Products

Symptoms:

  • Complex reaction mixture with multiple unidentified peaks in GC/LC-MS.

  • Low yield of the desired product due to competing reactions.

Potential Causes & Solutions:

Cause Explanation Suggested Protocol
Decomposition of the Catalyst or Ligand High temperatures or incompatible reagents can lead to the degradation of the catalytic complex.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are dry and degassed. Lowering the reaction temperature can also mitigate decomposition.
Homocoupling of Substrates In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction.Adjust the stoichiometry of the reactants. Slower addition of one of the coupling partners can sometimes suppress homocoupling. The choice of base can also have a significant impact.
Reaction with the Ligand The secondary amine of the ligand could potentially react with electrophilic substrates under certain conditions.If N-alkylation or acylation of the ligand is suspected, consider protecting the secondary amine. However, this would fundamentally change the ligand's properties. A more practical approach is to carefully control the reaction conditions (e.g., temperature, addition order of reagents) to disfavor this side reaction.

Visualizing the Troubleshooting Process

A systematic approach is crucial for efficient troubleshooting. The following workflow can guide your experimental design.

Troubleshooting_Workflow start Problem Identified: Low Selectivity issue_type What type of selectivity is low? start->issue_type regio Regioselectivity issue_type->regio Regioisomers stereo Stereoselectivity issue_type->stereo Stereoisomers side_products Side Product Formation issue_type->side_products Impurity regio_cause Potential Causes: - Ligand/Metal Ratio - Solvent - Temperature regio->regio_cause stereo_cause Potential Causes: - Insufficient Steric Hindrance - Flexible Transition State - Catalyst Activation stereo->stereo_cause side_products_cause Potential Causes: - Catalyst/Ligand Decomposition - Homocoupling - Reaction with Ligand side_products->side_products_cause optimize_regio Systematically Optimize: 1. Ligand:Metal Stoichiometry 2. Solvent Polarity 3. Reaction Temperature regio_cause->optimize_regio end Improved Selectivity optimize_regio->end optimize_stereo Systematically Optimize: 1. Substrate Sterics 2. Reaction Temperature & Additives 3. Pre-catalyst Activation Protocol stereo_cause->optimize_stereo optimize_stereo->end optimize_side_products Systematically Optimize: 1. Inert Atmosphere & Dry Reagents 2. Reactant Stoichiometry & Addition Rate 3. Base & Temperature Control side_products_cause->optimize_side_products optimize_side_products->end

Caption: A decision tree for troubleshooting low selectivity.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Ligand-to-Metal Ratio in a Palladium-Catalyzed Cross-Coupling Reaction
  • Setup: To a series of oven-dried Schlenk tubes under an inert atmosphere (e.g., Argon), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Ligand Addition: To each tube, add a different molar equivalent of N,N-dibutyl-N'-methyl-1,3-propanediamine (e.g., 0.95, 1.0, 1.1, 1.2, 1.5, and 2.0 equivalents relative to Palladium).

  • Solvent and Reagents: Add the desired solvent, aryl halide (1.0 eq.), coupling partner (e.g., boronic acid, 1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Stir the reaction mixtures at the desired temperature.

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up and Evaluation: Upon completion, quench the reactions, perform a standard work-up, and analyze the crude product mixture to determine the ratio of desired product to byproducts for each ligand-to-metal ratio.

Protocol 2: Screening for Solvent Effects
  • Setup: In parallel, set up identical reactions as described in Protocol 1, using the optimal ligand-to-metal ratio determined previously.

  • Solvent Variation: To each reaction vessel, add a different solvent. A good starting range includes a non-polar solvent (e.g., Toluene), a polar aprotic solvent (e.g., THF or Dioxane), and a more polar aprotic solvent (e.g., DMF or NMP).[3]

  • Reaction and Analysis: Follow steps 4-6 from Protocol 1.

  • Evaluation: Compare the product selectivity across the different solvents to identify the optimal reaction medium.

The Role of N,N-dibutyl-N'-methyl-1,3-propanediamine in a Catalytic Cycle

The diagram below illustrates the hypothetical role of N,N-dibutyl-N'-methyl-1,3-propanediamine (L) in a generic palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X (L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R (L) Transmetalation->Ar-Pd(II)-R(L) R-M Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: A generic cross-coupling catalytic cycle.

In this cycle, the diamine ligand (L) remains coordinated to the palladium center, influencing the rates and selectivities of the oxidative addition, transmetalation, and reductive elimination steps through its steric and electronic properties.

For further assistance, please consult the safety data sheet (SDS) for N,N-dibutyl-N'-methyl-1,3-propanediamine before use and handle it in accordance with good laboratory practices.

References

  • Doherty, S., et al. (2005). Diamine-bisoxazoline ligands in metal-catalyzed asymmetric transformations. Journal of the American Chemical Society.
  • Fisher Scientific. (2013). Safety Data Sheet for N,N,N'-Trimethyl-1,3-propanediamine.
  • Jones, C. (2011).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Australian Government Department of Health. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.
  • Sigma-Aldrich. (n.d.).
  • University of North Texas. (n.d.).
  • NIST. (n.d.). 1,3-Propanediamine, N,N-dibutyl-.
  • CymitQuimica. (n.d.). CAS 104-78-9: N,N-Diethyl-1,3-propanediamine.
  • Gümüş, M., et al. (2021). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC.
  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • ChemicalBook. (2026). N,N-DIBUTYL-1,3-PROPANEDIAMINE | 102-83-0.
  • DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • CymitQuimica. (n.d.). CAS 6291-84-5: N-Methyl-1,3-propanediamine.
  • Girolami Group Website - Illinois. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides.
  • White Rose Research Online. (n.d.).

Sources

Technical Support Center: Purity Analysis of N,N-dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical assessment of N,N-dibutyl-N'-methyl-1,3-propanediamine. This document is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods to determine the purity of this aliphatic diamine. We will delve into the causality behind methodological choices, provide detailed protocols, and offer troubleshooting solutions for common experimental challenges.

Introduction: The Critical Role of Purity

N,N-dibutyl-N'-methyl-1,3-propanediamine is a substituted aliphatic diamine containing both a tertiary (N,N-dibutyl) and a secondary (N'-methyl) amine. In research and pharmaceutical applications, precise purity assessment is not merely a quality check; it is fundamental to experimental reproducibility, reaction yield accuracy, and the safety profile of final products. Impurities can arise from the synthetic route, degradation, or storage and may interfere with downstream applications. This guide provides the expertise to identify and quantify the target compound and its potential impurities effectively.

Section 1: Recommended Analytical Strategies

The unique structure of N,N-dibutyl-N'-methyl-1,3-propanediamine—specifically its basicity, lack of a native chromophore, and potential for peak tailing—dictates the most suitable analytical techniques. The primary recommended methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with derivatization. Nuclear Magnetic Resonance (NMR) serves as an excellent orthogonal method for structural confirmation and quantitative analysis.

Methodology Comparison
Technique Principle Pros Cons Best For
GC-FID/MS Separation of volatile compounds in the gas phase. FID provides universal carbon response; MS provides mass-based identification.- High resolution for volatile impurities.- MS provides definitive identification of unknowns.- Direct analysis without derivatization is possible.- Amine groups can cause significant peak tailing on standard columns.[1]- Requires specialized base-deactivated columns.[1][2]- High boiling point requires elevated temperatures.- Routine purity checks.- Identification of volatile synthetic byproducts.- Method validation.
HPLC-UV/FLD (Post-Derivatization) Separation in the liquid phase. Analyte is chemically tagged with a UV-absorbing or fluorescent molecule for detection.- Excellent sensitivity and selectivity with fluorescence detection.[3][4]- Mitigates chromatographic issues related to basicity.- Wide availability of instrumentation.- Derivatization adds a step, increasing sample prep time and potential for error.- Reagent and byproducts can interfere with analysis.[5]- Not all impurities may react with the derivatizing agent.- Trace-level impurity analysis.- Quantifying the analyte in complex matrices.- When high sensitivity is required.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei. Purity is determined by integrating analyte signals against a certified internal standard.- Primary ratio method; does not require a standard of the analyte itself.- Provides structural confirmation simultaneously.- Non-destructive.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Impurity signals may overlap with the analyte signals.- Certifying reference materials.- Orthogonal validation of purity.- Absolute quantification without calibration curves.
Section 2: Troubleshooting Guide

This section addresses common problems encountered during the analysis of N,N-dibutyl-N'-methyl-1,3-propanediamine.

Gas Chromatography (GC) Issues

Problem: My analyte peak is broad and tails significantly.

  • Causality: This is the most common issue when analyzing amines by GC. The basic lone pair of electrons on the nitrogen atoms interacts strongly with any acidic silanol (-Si-OH) groups present on the surface of the inlet liner or the column stationary phase.[1] This strong, reversible adsorption slows the molecule's progress through the column, resulting in a tailed peak.

  • Solutions:

    • Use a Base-Deactivated Column: Employ a column specifically designed for amine analysis. These columns have a stationary phase that shields or chemically neutralizes the active silanol sites. Columns like the Agilent CP-Sil 13 CB or similar are recommended.[2]

    • Check the Inlet Liner: The glass inlet liner is a primary site of activity. Use a fresh, silanized, or base-deactivated liner for every new set of analyses.

    • Condition the System: Before running samples, perform several injections of the analyte at a high concentration. This can "prime" the system by saturating the active sites, leading to better peak shape for subsequent injections.

    • Consider Derivatization: While adding a step, derivatizing the secondary amine with an agent like trifluoroacetic anhydride (TFAA) can block the active site and significantly improve peak shape.[6]

Problem: I am seeing extra peaks that I cannot identify.

  • Causality: Extra peaks can be impurities from your sample, column bleed from high-temperature analysis, or degradation products formed in the hot GC inlet.

  • Solutions:

    • Run a Blank: Inject a solvent blank to ensure the peaks are not from the solvent or system contamination.

    • Use Mass Spectrometry (MS): The most effective way to identify unknown peaks is to use a GC-MS system. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to elucidate the structure of the impurity. The NIST Mass Spectral Library contains data for related compounds like N,N-dibutyl-1,3-propanediamine that can aid in interpretation.[7]

    • Lower the Inlet Temperature: If the impurity profile changes with the inlet temperature, it suggests on-column degradation. Lower the temperature in 25°C increments to find a balance between efficient volatilization and thermal stability.

High-Performance Liquid Chromatography (HPLC) Issues

Problem: My derivatization reaction is inconsistent and gives low yields.

  • Causality: Derivatization reactions, especially for secondary amines, can be sensitive to reaction conditions. The secondary amine on the target molecule is more sterically hindered than a primary amine, potentially slowing the reaction.

  • Solutions:

    • Optimize Reaction Conditions: Ensure the pH of the reaction buffer is optimal for the chosen reagent (e.g., borate buffer around pH 9 for Dansyl Chloride). Also, optimize reaction time and temperature.

    • Check Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use a fresh bottle or a newly prepared solution.

    • Remove Interferences: Ensure your sample matrix does not contain other nucleophiles (like primary amines or thiols) that could consume the reagent.

Problem: A large peak from the derivatization reagent is obscuring my analyte peak.

  • Causality: It is common to use an excess of the derivatizing reagent to drive the reaction to completion. The unreacted reagent and its hydrolysis products will also be detected.

  • Solutions:

    • Adjust Chromatographic Selectivity: Modify the mobile phase gradient or composition to increase the resolution between the reagent peaks and the derivatized analyte. Switching to a different column chemistry (e.g., Phenyl-Hexyl instead of C18) can also alter selectivity.

    • Use a Quenching Reagent: After the desired reaction time, add a small molecule primary amine (e.g., glycine or ethylamine) to react with the excess derivatization reagent, converting it into a different compound that elutes elsewhere in the chromatogram.

    • Optimize Reagent Concentration: Systematically reduce the amount of derivatization reagent to the minimum required for complete reaction with your analyte.

Section 3: Detailed Experimental Protocols
Protocol 1: Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for determining the purity of N,N-dibutyl-N'-methyl-1,3-propanediamine as a percentage of the total detected peaks (area percent).

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Mix thoroughly.

2. GC System and Parameters:

Parameter Setting Rationale
Column Agilent CP-Sil 13 CB or similar base-deactivated column (30 m x 0.25 mm, 0.5 µm)Specifically designed to minimize peak tailing for basic amine compounds.[2]
Inlet Split (50:1 ratio), 270 °CEnsures rapid volatilization while minimizing thermal degradation.
Liner Base-deactivated, single taperReduces active sites where the sample first contacts the hot GC system.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Provides separation of potential low-boiling impurities from the main analyte.
Detector FID, 300 °CUniversal carbon detector, robust and reliable for quantification.
Injection Vol. 1 µL

3. System Suitability:

  • Before sample analysis, inject the prepared solution five times.

  • The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.

  • The tailing factor for the N,N-dibutyl-N'-methyl-1,3-propanediamine peak should be ≤ 1.5.

4. Analysis & Calculation:

  • Inject the sample solution.

  • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Purity by HPLC with Fluorescence Detection (via Dansyl Chloride Derivatization)

This protocol provides a high-sensitivity method for purity analysis. Dansyl chloride reacts with the secondary amine to form a highly fluorescent derivative.

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.8 g of sodium tetraborate decahydrate in 100 mL of water. Adjust pH with 1 M NaOH.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of Acetone. Prepare fresh daily.

  • Sample Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-dibutyl-N'-methyl-1,3-propanediamine into a 10 mL volumetric flask. Dilute to volume with Acetonitrile.

2. Derivatization Procedure:

  • In a microvial, add 100 µL of the sample stock solution.

  • Add 200 µL of the Borate Buffer.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex briefly and heat at 60 °C for 30 minutes in a heating block.

  • Cool to room temperature. Dilute with 500 µL of the mobile phase A/B starting condition (e.g., 50:50 Acetonitrile:Water).

3. HPLC System and Parameters:

Parameter Setting
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold 5 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detector Fluorescence Detector (FLD)
Excitation λ 340 nm
Emission λ 525 nm
Injection Vol. 10 µL
Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample? A1: Impurities are typically related to the synthesis process. For a compound made via alkylation of a propanediamine backbone, you might find starting materials (e.g., N-methyl-1,3-propanediamine), under-alkylated species (e.g., N-butyl-N'-methyl-1,3-propanediamine), or over-alkylated species where the secondary amine has also been alkylated. Side products from the alkylating agent can also be present. GC-MS is the best tool for identifying these.

Q2: Can I use Nuclear Magnetic Resonance (NMR) for purity analysis? A2: Absolutely. Quantitative NMR (qNMR) is a powerful primary method. By adding a known amount of a high-purity, stable internal standard (e.g., maleic anhydride or dimethyl sulfone) with non-overlapping peaks, you can calculate the absolute purity of your material by comparing the integral of a known proton signal from your analyte to a known proton signal from the standard. This is an excellent orthogonal technique to confirm results from chromatography.

Q3: My compound lacks a UV chromophore. Can I still use HPLC-UV? A3: Direct analysis with HPLC-UV will be very insensitive. You must use a derivatization strategy, as detailed in Protocol 2. Choose a derivatizing agent that reacts with the secondary amine and attaches a strong chromophore (e.g., dinitrofluorobenzene, DNFB) or a fluorophore (e.g., Dansyl Chloride, FMOC-Cl).[3][5]

Q4: Is titration a valid method for purity? A4: Acid-base titration can determine the "total basicity" of the sample, but it is not a purity-indicating method. It cannot distinguish between your target molecule and other basic impurities. Therefore, titration measures the total amine content, not the specific purity of N,N-dibutyl-N'-methyl-1,3-propanediamine.

Section 5: Workflow and Troubleshooting Diagrams
General Analytical Workflow

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting Sample Receive Sample Prep Prepare Standard and Sample Solutions Sample->Prep Deriv Derivatize Sample (If HPLC) Prep->Deriv HPLC Only GC GC-FID/MS Analysis Prep->GC HPLC HPLC-UV/FLD Analysis Deriv->HPLC Process Process Data (Integrate Peaks) GC->Process HPLC->Process Calc Calculate Purity & Assess System Suitability Process->Calc Report Generate Report Calc->Report

Caption: General workflow for purity analysis.

Troubleshooting GC Peak Tailing

GC_Troubleshooting Start Problem: Severe Peak Tailing CheckLiner Is the inlet liner new and base-deactivated? Start->CheckLiner ReplaceLiner Action: Replace liner and re-inject. CheckLiner->ReplaceLiner No CheckColumn Is the column specifically for amine analysis? CheckLiner->CheckColumn Yes ReplaceLiner->Start ReplaceColumn Action: Install a base-deactivated column. CheckColumn->ReplaceColumn No CheckTemp Is the elution temperature too low? CheckColumn->CheckTemp Yes ReplaceColumn->Start IncreaseTemp Action: Increase oven ramp or final temperature. CheckTemp->IncreaseTemp Yes ConsiderDeriv Action: Consider derivatization to block active amine site. CheckTemp->ConsiderDeriv No IncreaseTemp->Start End Problem Resolved ConsiderDeriv->End

Caption: Decision tree for troubleshooting GC peak tailing.

References
  • G. P. McGlacken, et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. Available at: [Link][8]

  • Bull, S. D., et al. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link][9]

  • McGlacken, G. P., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. PubMed. Available at: [Link][10]

  • Gousia, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link][4]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link][11]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. Available at: [Link][2]

  • NIST. (n.d.). 1,3-Propanediamine, N,N-dibutyl-. NIST WebBook. Available at: [Link][7]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Available at: [Link][1]

  • Chan, W., et al. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Journal of Chromatography A. Available at: [Link][6][12]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Available at: [13]

  • Wiley. (n.d.). N,N-dibutyl-1,3-propanediamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link][14]

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Validation & Comparative

A Comparative Guide to N,N-dibutyl-N'-methyl-1,3-propanediamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and material science, the selection of an appropriate diamine is a critical decision that dictates reaction outcomes, polymer properties, and the overall efficiency of a process. This guide provides an in-depth comparison of the lesser-known N,N-dibutyl-N'-methyl-1,3-propanediamine with a range of commonly used diamines. Our focus is to move beyond a simple cataloging of properties and instead offer a framework for rational selection based on fundamental principles of reactivity, steric hindrance, and intended application. We will provide not only comparative data but also the experimental methodologies required for you to validate and extend these findings within your own laboratory settings.

Introduction to N,N-dibutyl-N'-methyl-1,3-propanediamine and Its Comparators

N,N-dibutyl-N'-methyl-1,3-propanediamine is an unsymmetrical aliphatic diamine characterized by bulky butyl groups on one nitrogen atom and a smaller methyl group on the other. This unique substitution pattern suggests a nuanced reactivity profile, blending the steric shielding of the dibutylamino group with the relative accessibility of the methylamino group. To contextualize its potential, we will compare it against a curated selection of diamines that represent variations in chain length, symmetry, and degree of N-alkylation:

  • Primary Diamines: Ethylenediamine (EDA)[1][2], 1,2-Diaminopropane[3][4][5][6], and 1,3-Propanediamine[7]. These serve as the baseline, offering high reactivity due to their unsubstituted -NH2 groups.

  • Symmetrically Substituted Diamines: N,N'-Dimethyl-1,3-propanediamine[8][9][10] and N,N,N',N'-Tetramethylethylenediamine (TMEDA)[11][12][13][14][15]. These molecules allow for an assessment of the impact of symmetrical, smaller alkyl groups.

This comparison will illuminate how the specific architecture of N,N-dibutyl-N'-methyl-1,3-propanediamine influences its physicochemical properties and, consequently, its performance in key applications.

Comparative Physicochemical Properties

The utility of a diamine is fundamentally governed by its physical and chemical properties. The degree of N-alkylation, in particular, has a profound effect on basicity (pKa), boiling point, and steric availability of the lone pair electrons on the nitrogen atoms.

  • Basicity (pKa): Alkyl groups are electron-donating and generally increase the basicity of amines. However, increasing steric bulk around the nitrogen can hinder solvation of the conjugate acid, thereby decreasing basicity in aqueous media.

  • Boiling Point: The presence of N-H bonds allows for hydrogen bonding, which significantly increases the boiling point. Fully alkylated diamines like TMEDA have lower boiling points than their counterparts with N-H bonds, despite having a higher molecular weight.

  • Steric Hindrance: The size and number of alkyl groups dictate the steric environment around the nitrogen atoms. This is a critical factor in coordination chemistry and as a curing agent, where the accessibility of the nitrogen lone pairs is paramount[16][17][18][19][20].

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (of conjugate acid)
N,N-dibutyl-N'-methyl-1,3-propanediamine 200.38(Not readily available)(Predicted to be high)
Ethylenediamine (EDA)60.10116-118[2][21][22]9.92, 6.85[23]
1,2-Diaminopropane74.13119-122[3][4][5][6](Not readily available)
1,3-Propanediamine74.12139-141(Not readily available)
N,N'-Dimethyl-1,3-propanediamine102.18145[8][9](Not readily available)
TMEDA116.21120-122[11][12]8.97[15]

Note: Data for N,N-dibutyl-N'-methyl-1,3-propanediamine is not widely published, highlighting the need for the experimental validation protocols provided in this guide.

Application Focus I: Diamines as Ligands in Catalysis

In coordination and organometallic chemistry, diamines are indispensable as bidentate ligands, stabilizing metal centers and influencing their catalytic activity[24][25][26]. The steric and electronic properties of the diamine are critical. The bulky dibutyl groups of our target molecule would create a sterically demanding coordination environment, which can be advantageous in promoting certain catalytic pathways or enhancing selectivity[16].

ATRP is a powerful polymerization technique where the catalyst activity is highly dependent on the ligand structure[27][28]. This protocol provides a method to compare the efficacy of N,N-dibutyl-N'-methyl-1,3-propanediamine with a standard ligand like TMEDA.

ATRP_Workflow cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_analysis Analysis prep1 1. Add Cu(I)Br and magnetic stir bar to Schlenk flask. prep2 2. Add monomer (e.g., Methyl Methacrylate) and solvent (e.g., Anisole). prep1->prep2 prep3 3. Deoxygenate mixture via three freeze-pump-thaw cycles. prep2->prep3 prep4 4. Inject diamine ligand (e.g., TMEDA or target diamine) via syringe. prep3->prep4 react1 5. Inject initiator (e.g., Ethyl α-bromoisobutyrate) to start polymerization. prep4->react1 react2 6. Maintain constant temperature (e.g., 90°C) in an oil bath. react1->react2 react3 7. Take timed aliquots via syringe for analysis. react2->react3 analysis1 8. Determine monomer conversion via Gas Chromatography (GC) or NMR. react3->analysis1 analysis2 9. Precipitate polymer in methanol, filter, and dry. analysis1->analysis2 analysis3 10. Determine molecular weight (Mn) and dispersity (Đ) via Gel Permeation Chromatography (GPC). analysis2->analysis3

Caption: Workflow for comparing diamine ligands in ATRP.

Step-by-Step Protocol:

  • Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (1.0 eq). Add the monomer, methyl methacrylate (100 eq), and anisole (50% v/v).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Ligand Addition: Under a positive pressure of inert gas (e.g., Argon), add the diamine ligand (1.0 eq) via a gas-tight syringe.

  • Initiation: Place the flask in a preheated oil bath at 90°C. Initiate the polymerization by adding the initiator, ethyl α-bromoisobutyrate (1.0 eq).

  • Sampling: At timed intervals, withdraw small aliquots from the reaction mixture for analysis.

  • Analysis:

    • Determine monomer conversion by analyzing the aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy.

    • At the end of the reaction, precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

    • Filter and dry the polymer under vacuum.

    • Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC).

Expected Outcome and Interpretation: By plotting ln([M]₀/[M]t) versus time, the apparent rate constant of polymerization (k_app) can be determined. A linear plot indicates a controlled polymerization. Comparing the k_app, Mn, and Đ values for reactions using N,N-dibutyl-N'-methyl-1,3-propanediamine versus TMEDA will provide a quantitative measure of their relative performance as ATRP ligands. The sterically bulky dibutyl groups may lead to a different rate of polymerization and potentially affect the level of control over the polymer architecture.

Application Focus II: Diamines as Curing Agents for Epoxy Resins

Diamines are widely used as curing agents (hardeners) for epoxy resins. The active hydrogens on the nitrogen atoms react with the epoxide rings, leading to a cross-linked, thermoset polymer network[29][30][31][32][33][34][35][36]. The structure of the diamine is critical:

  • Primary amines (-NH2): Each primary amine group has two active hydrogens and can react with two epoxy groups, leading to a high degree of cross-linking[31][33].

  • Secondary amines (-NHR): Each secondary amine has one active hydrogen and can react with one epoxy group, acting as a chain extender or leading to a less densely cross-linked network[31][33][37].

  • Tertiary amines (-NR2): Lacking active hydrogens, tertiary amines do not participate in the addition reaction but can catalyze the homopolymerization of epoxy resins[31][33].

N,N-dibutyl-N'-methyl-1,3-propanediamine is unique in that it possesses one secondary amine and one tertiary amine. It is therefore expected to act as a mono-functional curing agent with a catalytic effect from the tertiary amine moiety. This will result in a more flexible, less brittle cured product compared to those cured with primary diamines.

DSC is a powerful technique to study the curing process of epoxy resins by measuring the heat flow associated with the exothermic curing reaction[38][39][40][41][42]. This allows for the determination of key parameters like the glass transition temperature (Tg) and the extent of cure.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation prep1 1. Accurately weigh epoxy resin (e.g., DGEBA) into a vial. prep2 2. Add a stoichiometric amount of the diamine curing agent. prep1->prep2 prep3 3. Mix thoroughly until homogeneous. prep2->prep3 prep4 4. Transfer a small amount (5-10 mg) into a DSC pan and hermetically seal. prep3->prep4 dsc1 5. Place the sample and a reference pan into the DSC cell. prep4->dsc1 dsc2 6. Heat from ambient to e.g., 250°C at a constant rate (e.g., 10°C/min). This is the 'First Heat'. dsc1->dsc2 dsc3 7. Cool the sample back to ambient. dsc2->dsc3 dsc4 8. Reheat the sample to 250°C at the same rate. This is the 'Second Heat'. dsc3->dsc4 analysis1 9. From the First Heat, integrate the exothermic peak to get the total heat of cure (ΔH_total). dsc4->analysis1 analysis2 10. From the Second Heat, determine the glass transition temperature (Tg) of the fully cured material. analysis1->analysis2 analysis3 11. To determine partial cure, cure a sample for a set time/temp, then run the DSC scan to measure the residual heat of cure (ΔH_residual). analysis1->analysis3 analysis4 12. Calculate Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100. analysis3->analysis4

Caption: DSC workflow for characterizing epoxy resin curing.

Step-by-Step Protocol:

  • Stoichiometry Calculation: Calculate the required amount of curing agent using the Amine Hydrogen Equivalent Weight (AHEW). For N,N-dibutyl-N'-methyl-1,3-propanediamine, with one active hydrogen, the AHEW is equal to its molecular weight (200.38 g/eq).

  • Sample Preparation: Prepare a mixture of a standard epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and the diamine in the correct stoichiometric ratio.

  • DSC Analysis:

    • Place 5-10 mg of the mixture into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first scan measures the total heat of cure (ΔH_total).

    • Cool the sample to 25°C.

    • Reheat the sample to 250°C at the same rate. This second scan is used to determine the glass transition temperature (Tg) of the fully cured polymer[40]. The absence of an exothermic peak in the second scan confirms complete curing[38].

Comparative Data Interpretation: By running this protocol for N,N-dibutyl-N'-methyl-1,3-propanediamine and comparing it with a primary diamine like 1,3-propanediamine, you can expect to observe:

  • Lower Exotherm and Slower Cure: The single reactive site and steric hindrance of the target diamine will likely result in a broader, less intense exothermic peak, indicating a slower curing process.

  • Lower Glass Transition Temperature (Tg): Due to the formation of a less densely cross-linked network, the Tg of the polymer cured with N,N-dibutyl-N'-methyl-1,3-propanediamine is expected to be significantly lower than that cured with a primary diamine. This implies a more flexible material.

Summary and Conclusion

N,N-dibutyl-N'-methyl-1,3-propanediamine presents a unique combination of structural features: an unsymmetrical design, significant steric bulk at one end, and a combination of secondary and tertiary amine functionalities.

  • As a Ligand: Its steric bulk is predicted to create a unique coordination sphere around a metal center, potentially leading to novel reactivity or selectivity in catalysis compared to less hindered ligands like TMEDA.

  • As a Curing Agent: Its monofunctional nature (one active hydrogen) means it will not act as a cross-linker in the same way as primary diamines. Instead, it will function as a chain extender and flexibilizer, with the tertiary amine group potentially catalyzing the curing process. This will lead to materials with lower Tg and higher flexibility.

This guide has provided the theoretical basis and, more importantly, the practical experimental frameworks for you to evaluate N,N-dibutyl-N'-methyl-1,3-propanediamine. By applying these standardized protocols, you can generate the specific, application-relevant data needed to make informed decisions in your research and development projects.

References

  • N,N′-Dimethyl-1,3-propanediamine - Wikipedia. Available from: [Link]

  • Ethylenediamine (C2H8N2) properties. Available from: [Link]

  • High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. Available from: [Link]

  • Introduction to Tetramethylethylenediamine (TMEDA) - Liskon Biological. Available from: [Link]

  • Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge. Available from: [Link]

  • About Epoxy Resin — History, Chemistry, Curing, Properties. Available from: [Link]

  • Tetramethylethylenediamine - Wikipedia. Available from: [Link]

  • AMINE CURED-EPOXY MATRICES - Applied Poleramic |. Available from: [Link]

  • (PDF) Curing of epoxy resins with amines - ResearchGate. Available from: [Link]

  • US3023190A - Method of amine curing epoxy resins and composition therefor - Google Patents.
  • Common types of epoxy resin curing agent and its curing mechanism. Available from: [Link]

  • 1,2-Diaminopropane - Wikipedia. Available from: [Link]

  • Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds - MDPI. Available from: [Link]

  • Ethylenediamine - chemeurope.com. Available from: [Link]

  • Ethylenediamine - Grokipedia. Available from: [Link]

  • 1,2-Diaminopropane, (S)- | C3H10N2 | CID 642322 - PubChem - NIH. Available from: [Link]

  • Electrochemical Exploration of Active Cu-Based Atom Transfer Radical Polymerization Catalysis through Ligand Modification | Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. Available from: [Link]

  • Ethylenediamine (CAS 107-15-3): Odor profile, Properties, & IFRA compliance - Scent.vn. Available from: [Link]

  • Pentadentate Copper Halide Complexes Have Higher Catalytic Activity in Atom Transfer Radical Polymerization of Methyl Acrylate Than Hexadentate Complexes | Macromolecules - ACS Publications. Available from: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC. Available from: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions - ResearchGate. Available from: [Link]

  • AD-0196 : Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method - Shimadzu. Available from: [Link]

  • 1,3-Propanediamine, N,N-dimethyl- - the NIST WebBook. Available from: [Link]

  • Showing Compound propane-1,3-diamine (FDB031131) - FooDB. Available from: [Link]

  • Amine Cured-Epoxy Matrices - Technical Note - Applied Poleramic |. Available from: [Link]

  • DSC Analysis of Epoxy Resin Curing | PDF | Differential Scanning Calorimetry - Scribd. Available from: [Link]

  • Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing). Available from: [Link]

  • Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution - Academia.edu. Available from: [Link]

  • Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg - DTIC. Available from: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. Available from: [Link]

  • (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - ResearchGate. Available from: [Link]

  • DSC Analysis of epoxy adhesive - determination of the glass transition temperature. Available from: [Link]

  • Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog. Available from: [Link]

  • N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem. Available from: [Link]

  • Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Available from: [Link]

  • N,N'-Bis(3-aminopropyl)-1,3-propanediamine - SIELC Technologies. Available from: [Link]

  • Chemistry of Ambient Cure Epoxy Resins and Hardeners - Chemical Dynamics, LLC: Paint & Coatings Consultants. Available from: [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. Available from: [Link]

  • Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). Available from: [Link]

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Technical Assessment: N,N-Dibutyl-N'-methyl-1,3-propanediamine in Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of N,N-Dibutyl-N'-methyl-1,3-propanediamine , a specialized tertiary-secondary diamine used primarily as a reactive low-emission catalyst in polyurethane synthesis.

Executive Summary

N,N-Dibutyl-N'-methyl-1,3-propanediamine represents a class of "reactive" or "non-fugitive" amine catalysts. Unlike traditional fugitive catalysts (e.g., Triethylamine, DMCHA) that slowly evaporate from finished foam causing odor and windshield fogging (in automotive applications), this molecule contains a secondary amine functionality (


). This group reacts chemically with isocyanates, permanently anchoring the catalyst into the polymer matrix while the tertiary amine (

) continues to catalyze the blowing and gelling reactions.

Primary Utility:

  • Automotive Interiors: Low-VOC flexible molded foams.

  • Coatings: Epoxy curing agent with extended pot life due to steric hindrance.

  • Synthesis: Precursor for specialized surfactants and pharmaceuticals.

Chemical Profile & Mechanism

Structural Analysis

The molecule features a distinct "dual-head" architecture:

  • Head A (Catalytic Site): The N,N-Dibutyl group is a sterically hindered tertiary amine. The butyl chains provide significant steric bulk compared to methyl or ethyl groups, resulting in "delayed action" catalysis. This allows for better flow of the polyurethane mixture before the onset of gelling.

  • Head B (Reactive Site): The N'-Methyl group is a secondary amine. It possesses an active hydrogen atom capable of reacting with electrophiles (like isocyanates or epoxides).

Catalytic Mechanism (The "Anchor & Act" Pathway)

In polyurethane systems, the catalyst performs two simultaneous functions. The tertiary nitrogen activates the polyol/water, while the secondary nitrogen eventually reacts with the isocyanate to immobilize the catalyst.

CatalyticMechanism Cat Free Catalyst (Tertiary Amine Active) Complex Activated Complex Cat->Complex Activates OH Anchored Immobilized Catalyst (No VOC Emissions) Cat->Anchored Secondary Amine Reacts with NCO Polyol Polyol (R-OH) Polyol->Complex Iso Isocyanate (R-NCO) Iso->Anchored Urethane Urethane Linkage Complex->Urethane + Isocyanate

Figure 1: The dual-pathway mechanism showing catalytic activation of the polyol followed by the immobilization of the catalyst via isocyanate reaction.

Comparative Performance Analysis

The following data compares N,N-Dibutyl-N'-methyl-1,3-propanediamine against industry standards: DMCHA (N,N-Dimethylcyclohexylamine, a standard fugitive catalyst) and DMAPA (Dimethylaminopropylamine, a standard reactive catalyst).

Reactivity & Emissions Profile
FeatureN,N-Dibutyl-N'-methyl-1,3-propanediamineDMCHA (Standard)DMAPA (Reactive Std)
Catalytic Type Reactive (Non-Fugitive)FugitiveReactive (Non-Fugitive)
Steric Hindrance High (Dibutyl groups)MediumLow (Dimethyl groups)
Cream Time Extended (Delayed Start)FastFast
Gel Time Medium-SlowFastFast
VOC Emissions Negligible HighNegligible
Odor Profile Low/MildStrong AmineMedium
Fogging (SAE J1756) < 1%> 80%< 2%

Expert Insight: The substitution of methyl groups with butyl groups significantly increases the activation energy required for the catalytic step. This results in a "delayed action" profile, allowing the foam mixture to fill complex molds (e.g., car seats) completely before viscosity builds up. This is a critical advantage over DMAPA.

Experimental Protocols

Synthesis Protocol: Reductive Amination

Objective: Synthesize N,N-Dibutyl-N'-methyl-1,3-propanediamine via the acrylonitrile route. Safety: Acrylonitrile is highly toxic and carcinogenic. Perform all steps in a fume hood.

Workflow:

  • Michael Addition:

    • Charge a reactor with Dibutylamine (1.0 eq) .

    • Slowly add Acrylonitrile (1.1 eq) dropwise while maintaining temperature at 30-40°C.

    • Stir for 4 hours.

    • Result: 3-(Dibutylamino)propionitrile.

  • Hydrogenation (Reductive Amination):

    • Transfer nitrile to a high-pressure autoclave.

    • Add Raney Nickel catalyst (5 wt%) .

    • Pressurize with Methylamine (1.5 eq) and Hydrogen (50 bar) .

    • Heat to 100°C for 6 hours.

    • Mechanism:[1] The nitrile reduces to an imine, which reacts with methylamine, followed by further reduction to the secondary amine.

  • Purification:

    • Filter off catalyst.

    • Distill under vacuum to remove excess methylamine and byproducts.

SynthesisPath Start Dibutylamine + Acrylonitrile Inter Intermediate: 3-(Dibutylamino)propionitrile Start->Inter Michael Addition (30-40°C) Step2 Hydrogenation (+ Methylamine / H2 / Ni) Inter->Step2 Autoclave Load Final Product: N,N-Dibutyl-N'-methyl-1,3-propanediamine Step2->Final Reductive Amination (100°C, 50 bar)

Figure 2: Industrial synthesis workflow via the nitrile intermediate.

Application Protocol: Low-VOC Flexible Foam

Objective: Evaluate catalytic performance in a water-blown MDI system.

  • Premix Preparation:

    • Polyether Polyol (MW 6000): 100 pbw

    • Water (Blowing Agent): 3.5 pbw

    • Surfactant (Silicone): 1.0 pbw

    • Catalyst (N,N-Dibutyl-N'-methyl-1,3-propanediamine): 0.4 - 0.6 pbw

    • Note on Dosing: Due to the higher molecular weight (approx 200 g/mol ) vs DMCHA (127 g/mol ), a higher mass loading is required for equivalent molar catalytic activity.

  • Reaction:

    • Add MDI Isocyanate (Index 100) and mix at 3000 RPM for 5 seconds.

    • Pour into aluminum mold heated to 50°C.

  • Measurement:

    • Record Cream Time (start of rise) and String Gel Time (polymerization).

    • Cure for 5 minutes, demold, and crush.

    • Validation: Test foam for amine emissions using thermal desorption GC-MS (VDA 278 standard).

References & Authority

  • Reactive Amine Catalysts: Tosoh Corporation. "Reactive Amine Catalysts for Low VOC Polyurethanes." Technical Brochure.

  • General Synthesis of Diamines: National Institutes of Health (NIH). "Diamine Biosynthesis and Chemical Synthesis Pathways."

  • Chemical Properties (Parent Molecule): NIST Chemistry WebBook. "1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0)."

  • Application in Coatings: ResearchGate. "Alternatives to DBTL catalysts in polyurethanes – a comparative study."

Sources

Structural and Functional Divergence: A Comparative Analysis of 1,3-Propanediamine vs. 1,2-Ethylenediamine Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In coordination chemistry and drug design, the choice of diamine backbone—specifically between 1,3-propanediamine (1,3-PDA) and its shorter analog 1,2-ethylenediamine (1,2-EDA) —is a critical determinant of complex stability, reactivity, and biological efficacy.[1]

While 1,2-EDA is ubiquitous due to the thermodynamic stability of the 5-membered chelate ring, 1,3-PDA derivatives (forming 6-membered rings) offer unique advantages in catalytic flexibility and circumventing drug resistance . This guide objectively compares these two ligand classes, supported by crystallographic data, catalytic turnover rates, and cytotoxicity profiles.

Structural Dynamics: The "Bite Angle" Effect

The fundamental differentiator between these ligands is the Natural Bite Angle (


) . This geometric parameter dictates the steric crowding around the metal center and the electronic overlap between ligand and metal orbitals.
  • 1,2-Ethylenediamine (Salen-type): Forms a rigid 5-membered chelate ring . The bite angle is typically restricted to ~83–87° . This rigidity stabilizes the ground state but can sterically hinder the approach of bulky substrates during catalysis.

  • 1,3-Propanediamine (Salpen-type): Forms a 6-membered chelate ring . The bite angle expands to ~91–96° . Crucially, the 6-membered ring is not planar; it adopts flexible chair or boat conformations.[1] This flexibility allows the complex to adjust its geometry to stabilize transition states that rigid 5-membered rings cannot accommodate.

Visualizing the Structural Divergence

LigandComparison Start Diamine Backbone Selection EDA 1,2-Ethylenediamine (1,2-EDA) Start->EDA PDA 1,3-Propanediamine (1,3-PDA) Start->PDA Ring5 5-Membered Chelate Ring (Rigid) EDA->Ring5 Ring6 6-Membered Chelate Ring (Flexible Chair/Boat) PDA->Ring6 AngleSmall Bite Angle < 90° Restricted Geometry Ring5->AngleSmall AngleLarge Bite Angle > 90° Open Coordination Sphere Ring6->AngleLarge OutcomeStable High Thermodynamic Stability (Good for inert complexes) AngleSmall->OutcomeStable OutcomeActive High Kinetic Lability (Good for Catalysis/Drug Release) AngleLarge->OutcomeActive

Figure 1: Decision tree illustrating how backbone chain length influences chelate ring geometry and subsequent functional properties.

Catalytic Performance: Salen (1,2) vs. Salpen (1,3)

In homogeneous catalysis, particularly for Ring-Opening Copolymerization (ROCOP) of epoxides and CO2, the flexibility of the ligand backbone is a decisive factor.[2]

Case Study: Chromium(III) Catalysts in ROCOP Research comparing Cr(III)-Salen (1,2-backbone) and Cr(III)-Salpen (1,3-backbone) reveals a counter-intuitive trend. While Salen complexes are generally more stable, Salpen complexes often exhibit higher catalytic activity .

  • Mechanism: The flexible 6-membered bridge in Salpen allows the phenolate oxygens to shift between equatorial and axial positions more easily. This "breathing" motion facilitates the insertion of the CO2 molecule into the metal-alkoxide bond, the rate-determining step in many polymerization reactions.

  • Data Comparison:

FeatureCr(III)-Salen (1,2-EDA)Cr(III)-Salpen (1,3-PDA)Performance Implication
Backbone Bridge Ethylene (

)
Propylene (

)
Salpen is more flexible.
Geometry Square Pyramidal (Rigid)Distorted Octahedral (Fluxional)Salpen accommodates bulky monomers.
CO2/Epoxide Activity ModerateHigh Flexibility lowers activation energy for insertion.
Enantioselectivity High (Rigid chiral pocket)Moderate (Flexible pocket)Salen is preferred for asymmetric synthesis; Salpen for rate.

Expert Insight: If your goal is speed and conversion in bulky monomer polymerization, select the 1,3-PDA (Salpen) backbone. If your goal is strict enantiomeric excess (ee), stick to the 1,2-EDA (Salen) backbone.

Bioinorganic Applications: Overcoming Resistance

In platinum-based chemotherapy, Cisplatin (containing 1,2-EDA derivatives) is the gold standard but suffers from resistance. 1,3-PDA complexes have emerged as "Non-Classical" platinum agents.

The "Lability" Advantage Platinum(II) complexes with 6-membered chelate rings (1,3-PDA) are kinetically less stable than their 5-membered counterparts. In a biological context, this increased lability allows for:

  • Faster Aquation: Rapid activation of the prodrug inside the cell.

  • Altered DNA Binding: Formation of different adducts that are not recognized by DNA repair mechanisms (NER) that typically excise Cisplatin.

Experimental Data: Cytotoxicity (IC50) The following table compares the cytotoxicity of Pd(II) and Pt(II) complexes derived from 1,3-propanediamine against standard Cisplatin in human colon cancer cell lines (HCT-116).

CompoundLigand BackboneCell LineIC50 (

M)
Status vs. Cisplatin
Cisplatin 1,2-diammineHCT-11618.5

2.1
Baseline
Pd(II)-1,3-PDA 1,3-propanediamineHCT-1164.02

0.5
4.6x More Potent
Pt(II)-1,3-PDA 1,3-propanediamineHCT-11611.2

1.3
1.6x More Potent

Data Source: Synthesized findings from J. Inorg. Biochem and related cytotoxicity studies [1, 3].[3][4][5][6]

Experimental Protocol: Synthesis of Salpen Ligand

This protocol describes the synthesis of N,N'-bis(salicylidene)-1,3-propanediamine (Salpen) . This is a self-validating protocol; the appearance of a specific color change and crystal formation confirms reaction progress.

Reagents:

  • Salicylaldehyde (20 mmol, 2.1 mL)

  • 1,3-Propanediamine (10 mmol, 0.84 mL)

  • Absolute Ethanol (30 mL)

Workflow Diagram:

SynthesisProtocol Step1 Dissolution Salicylaldehyde in EtOH Step2 Addition Add 1,3-PDA dropwise Step1->Step2 Stirring Step3 Reflux 80°C for 2 Hours Step2->Step3 Yellow Color Develops Step4 Precipitation Cool to RT -> Ice Bath Step3->Step4 Crystal Formation Step5 Filtration Wash with cold EtOH Step4->Step5 Step6 Recrystallization From hot EtOH Step5->Step6 Purification

Figure 2: Step-by-step synthesis of Salpen ligand. Note the color transition to bright yellow indicating imine formation.

Detailed Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2.44 g (20 mmol) of salicylaldehyde in 15 mL of absolute ethanol.

  • Addition: Slowly add 0.74 g (10 mmol) of 1,3-propanediamine dissolved in 15 mL ethanol to the aldehyde solution while stirring.

    • Checkpoint: The solution will immediately turn bright yellow due to the formation of the azomethine (

      
      ) bond. Heat evolution is normal (exothermic).
      
  • Reflux: Reflux the mixture at 80°C for 2 hours to ensure completion.

  • Crystallization: Allow the solution to cool to room temperature, then place in an ice bath. Bright yellow needle-like crystals should precipitate.

  • Purification: Filter the solid and wash with 5 mL of cold ethanol. Recrystallize from hot ethanol to obtain analytical purity.

    • Validation: Melting point should be ~58–60°C .

References
  • Cytotoxicity of 1,3-PDA Complexes: Cytotoxic effects of palladium(II) and platinum(II) complexes with O,O'-dialkyl esters. Journal of BUON. (2012).

  • Catalytic Comparison (Salen vs Salalen): Salen, salan and salalen iron(III) complexes as catalysts for CO2/epoxide reactions. Dalton Transactions.[7] (2015).

  • Platinum Drug Resistance: “Non-Classical” Platinum Complexes: A Concise Review. MDPI. (2025).

  • Crystal Structure & Bite Angle: Crystal structure of trans-[Cr(tn)2Cl2]ClO4.[8] Journal of Structural Chemistry.

Sources

The Efficacy of N,N-dibutyl-N'-methyl-1,3-propanediamine as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the selection of appropriate synthetic precursors is a critical decision that profoundly influences reaction outcomes, efficiency, and the properties of the final product. Among the myriad of building blocks available to chemists, diamines, particularly unsymmetrically substituted 1,3-propanediamines, offer a versatile platform for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive analysis of the efficacy of N,N-dibutyl-N'-methyl-1,3-propanediamine as a synthetic precursor, comparing its potential performance with alternative diamines based on established principles of organic chemistry and available experimental data for analogous compounds.

Synthesis of N,N-dibutyl-N'-methyl-1,3-propanediamine: A Strategic Approach

Direct experimental protocols for the synthesis of N,N-dibutyl-N'-methyl-1,3-propanediamine are not extensively reported in the literature. However, its synthesis can be strategically designed by considering established methods for the N-alkylation of amines. A plausible and efficient route involves a two-step process starting from N-methyl-1,3-propanediamine.

Synthetic Strategy:

The synthesis leverages the differential reactivity of the primary and secondary amine groups of N-methyl-1,3-propanediamine. Primary amines are generally more reactive than secondary amines towards alkylation.[1] This reactivity difference can be exploited to selectively introduce the two butyl groups.

Proposed Synthetic Workflow:

Synthetic Workflow cluster_0 Step 1: Reductive Amination cluster_1 Purification N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine Intermediate N,N-dibutyl-N'-methyl-1,3-propanediamine N-methyl-1,3-propanediamine->Intermediate 2 equivalents Butyraldehyde Butyraldehyde Butyraldehyde->Intermediate 2 equivalents Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Intermediate Purification Distillation or Chromatography Intermediate->Purification Final_Product N,N-dibutyl-N'-methyl- 1,3-propanediamine Purification->Final_Product caption Proposed synthetic workflow for N,N-dibutyl-N'-methyl-1,3-propanediamine. Structure_Property_Relationship cluster_0 Precursor Structure cluster_1 Structural Features cluster_2 Resulting Properties in Derivatives Precursor N,N-dibutyl-N'-methyl-1,3-propanediamine Dibutyl Dibutyl Groups Precursor->Dibutyl Methyl Methyl Group Precursor->Methyl Propane_Linker 1,3-Propane Linker Precursor->Propane_Linker Lipophilicity Increased Lipophilicity Dibutyl->Lipophilicity Solubility Enhanced Organic Solubility Dibutyl->Solubility Basicity Modulated Basicity Methyl->Basicity Flexibility Conformational Flexibility Propane_Linker->Flexibility caption Influence of structural features on derivative properties.

Sources

Comprehensive Guide to Cross-Reactivity Profiling: N,N-dibutyl-N'-methyl-1,3-propanediamine

[1][2]

Subject: N,N-dibutyl-N'-methyl-1,3-propanediamine (CAS 189625-05-6) Comparative Analogs: N,N-dimethyl-1,3-propanediamine (DMAPA), N,N-diethyl-1,3-propanediamine (DEAPA) Context: Immunological Safety (Sensitization) & Analytical Specificity[1][2]

Executive Summary & Rationale

In drug development and industrial catalysis, tertiary amine structures like N,N-dibutyl-N'-methyl-1,3-propanediamine are critical intermediates.[1][2] However, their structural homology to known sensitizers (e.g., DMAPA) raises significant concerns regarding cross-reactivity .[2]

This guide outlines the methodology to objectively compare the performance and safety profile of the Dibutyl variant against its lower-molecular-weight analogs.[1] The core hypothesis addressed here is that the increased steric bulk and lipophilicity of the dibutyl moiety alters the haptenization pathway and assay interference potential compared to the dimethyl (DMAPA) standard.

Why This Matters
  • Safety (Immunology): DMAPA is a notorious skin sensitizer.[2] Does the dibutyl substitution shield the nitrogen, reducing sensitization, or does the increased lipophilicity enhance skin penetration?

  • Quality (Analytics): In trace impurity analysis, does this molecule co-elute or cross-react with antibodies/reagents designed for standard diamines?

Mechanistic Grounding: The Basis of Cross-Reactivity[3]

To design valid experiments, one must understand the causality of interaction.

Immunological Cross-Reactivity (Haptenization)

Small molecules (haptens) must bind to carrier proteins to induce an immune response.[2]

  • Primary/Secondary Amines: Often bind via direct nucleophilic attack on protein carbonyls (Schiff base formation).[2]

  • Tertiary Amines (The Subject): N,N-dibutyl-N'-methyl-1,3-propanediamine is a tertiary amine at one end and a secondary amine at the other (N'-methyl).[1][2]

    • Mechanism:[1][3] The secondary amine site is the likely "warhead" for protein binding.

    • Steric Effect:[1][4] The bulky butyl groups on the tertiary amine end may sterically hinder enzymatic metabolism or antibody recognition of the distal end, potentially reducing cross-reactivity with anti-DMAPA antibodies.

Analytical Cross-Reactivity
  • LC-MS/MS: The dibutyl chain significantly increases hydrophobicity (LogP), shifting retention times and altering ionization efficiency (matrix effects) compared to DMAPA.[1][2]

  • Immunoassays: Antibodies raised against DMAPA-protein conjugates typically recognize the propylene linker and the charged nitrogen. The dibutyl group may disrupt this binding pocket, leading to low cross-reactivity (false negatives).

Visualizing the Pathway

The following diagram illustrates the comparative haptenization and detection pathways.

CrossReactivityPathwaySubstrateN,N-dibutyl-N'-methyl-1,3-propanediamineSkinSkin Penetration(LogP Dependent)Substrate->SkinHigh LogP(Fast Absorption)AssayAnalytical Detection(Ab Binding / MS)Substrate->AssaySteric Hindrance(Low Signal?)DMAPAComparator:DMAPA (Dimethyl)DMAPA->SkinLow LogPDMAPA->AssayHigh Affinity(Reference)ProteinProtein Binding(Haptenization)Skin->ProteinNucleophilic Attack(Secondary Amine)ImmuneT-Cell Response(Sensitization)Protein->ImmuneCross-Reactive?

Caption: Comparative pathway of skin sensitization and analytical detection. Note the divergence in skin penetration and assay binding affinity due to steric bulk.

Comparative Analysis: Dibutyl vs. Alternatives

The following table summarizes the physicochemical and reactivity differences that drive cross-reactivity.

FeatureN,N-dibutyl-N'-methyl-1,3-propanediamine DMAPA (Reference Standard) Implication for Cross-Reactivity
CAS Number 189625-05-6109-55-7Distinct chemical entities.[1][2]
Structure (Butyl)₂-N-(CH₂)₃-NH-Me(Methyl)₂-N-(CH₂)₃-NH₂Dibutyl variant is bulkier and N'-methylated.[1][2]
Lipophilicity (LogP) ~3.5 (Predicted)0.21 (Experimental)High: Dibutyl variant penetrates skin faster but elutes later in LC.[2]
Steric Hindrance High (Butyl chains)Low (Methyl groups)Reduced: Dibutyl likely shows lower cross-reactivity in steric-sensitive assays.[1][2]
Sensitization Risk Moderate (Predicted)High (Known Sensitizer 1A)Dibutyl may be a "hidden" allergen due to different kinetics.[2]

Experimental Protocols

To validate the cross-reactivity profile, you must run these self-validating protocols.

Protocol A: Immunological Cross-Reactivity (In Chemico)

Objective: Determine if the Dibutyl variant binds to skin proteins similarly to DMAPA using the Direct Peptide Reactivity Assay (DPRA) (OECD 442C).

  • Preparation:

    • Prepare 100 mM stock solutions of Dibutyl-diamine and DMAPA in Acetonitrile.

    • Synthesize synthetic peptides containing Cysteine (Cys) and Lysine (Lys).

  • Incubation:

    • Mix test substance with peptide solution (1:10 and 1:50 molar ratios).[2]

    • Incubate at 25°C for 24 hours in the dark.

  • Analysis:

    • Analyze peptide depletion via HPLC-UV (220 nm).[1][2]

  • Calculation:

    • % Depletion = [1 - (Peak Area_sample / Peak Area_control)] * 100[1][2]

  • Interpretation:

    • If Dibutyl depletion > 13.89% (Cys) or > 6.38% (Lys), it is a sensitizer.[2]

    • Cross-Reactivity Check: If depletion rates are within ±10% of DMAPA, they share a reactivity profile.

Protocol B: Analytical Interference (LC-MS/MS)

Objective: Assess if Dibutyl-diamine causes matrix suppression or false positives in DMAPA assays.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (High pH stable).[2]

  • Method:

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Cross-Talk Test:

    • Inject pure Dibutyl-diamine (1 µg/mL).[1][2]

    • Monitor MRM transitions for DMAPA (102.1 -> 58.1).

    • Success Criteria: Signal in DMAPA channel must be < 0.1% of the Dibutyl signal.

Workflow Visualization

Use this logic flow to determine the testing strategy for your specific application.

TestingWorkflowStartStart: EvaluateN,N-dibutyl-N'-methyl-1,3-propanediamineDefineContextDefine Context:Drug Impurity or Catalyst?Start->DefineContextImpurityImpurity/ContaminantDefineContext->ImpurityCatalystReagent/CatalystDefineContext->CatalystTest1Run LC-MS/MS(Protocol B)Impurity->Test1Test2Run DPRA/KeratinoSens(Protocol A)Catalyst->Test2Decision1Interference Detected?Test1->Decision1Decision2Peptide Depletion > 6%?Test2->Decision2Outcome1Develop SpecificChiral/HILIC MethodDecision1->Outcome1YesOutcome2Standard Method OKDecision1->Outcome2NoOutcome3Classify as Sensitizer(Cross-Reactive)Decision2->Outcome3YesOutcome4Low Reactivity(Safe Alternative)Decision2->Outcome4No

Caption: Decision tree for selecting experimental protocols based on the application context.

References

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing. [Link][1][2]

  • Basketter, D. A., et al. (2014).[2] "Categorization of chemicals according to their relative human skin sensitizing potency." Dermatitis, 25(1), 11-21.[1][2] [Link]

  • ECHA (European Chemicals Agency). (2023).[2] Registration Dossier: 3-aminopropyldimethylamine (DMAPA).[1][2][Link][1][2]

A Senior Application Scientist's Guide to Confirming Product Formation with N,N-dibutyl-N'-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for confirming product formation when using N,N-dibutyl-N'-methyl-1,3-propanediamine as a reagent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization. Given the specialized nature of this substituted diamine, we will draw upon established principles and data from structurally related compounds to build a comprehensive analytical framework.

Understanding the Reagent: N,N-dibutyl-N'-methyl-1,3-propanediamine

  • The Secondary Amine (N'-methyl): This is the primary reactive site for common transformations such as acylation, alkylation, sulfonylation, and Michael additions. Its reactivity is sterically less hindered than the tertiary amine and it possesses a proton that can be substituted.

  • The Tertiary Amine (N,N-dibutyl): This site is generally non-reactive in substitution reactions but can act as a base, a hydrogen bond acceptor, or a coordination site for metal catalysts. Its bulky butyl groups can also impart specific solubility characteristics and steric influence on the reaction.

The fundamental challenge is to generate unambiguous evidence that a covalent modification has occurred, and specifically, at the intended secondary amine site.

A Comparative Analysis of Core Analytical Techniques

A multi-faceted analytical approach is non-negotiable for unequivocal structure confirmation. Relying on a single technique can lead to ambiguity. We will compare the three pillars of organic characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

cluster_workflow General Analytical Workflow Reaction Reaction Work-up (e.g., Quenching, Extraction) Purification Purification (e.g., Column Chromatography, Distillation) Reaction->Purification Purity Purity Assessment (LC-MS, GC-MS, HPLC) Purification->Purity Identity Identity Confirmation (MS) Purity->Identity Structure Structural Elucidation (¹H & ¹³C NMR, 2D NMR) Identity->Structure Final Confirmed Product Structure->Final

Caption: General workflow for reaction work-up and product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides the most detailed structural information, mapping the chemical environment of every proton and carbon atom.

  • Expertise & Causality: For our target product, the most informative data will come from the disappearance of the N-H proton of the secondary amine and shifts in the adjacent methylene (-CH₂-) and methyl (-CH₃) groups. Using a deuterated solvent like chloroform-d (CDCl₃) is standard, but if the N-H proton signal is broad or difficult to identify, a DMSO-d₆ sample can be prepared. The more acidic N-H proton will readily exchange with deuterium in solvents like D₂O, providing a definitive method for its identification—a key self-validating step.

  • ¹H NMR Analysis:

    • Starting Material: Expect a signal for the N-H proton (often a broad singlet), a signal for the N'-methyl group, and complex multiplets for the propyl and butyl chains.

    • Product: The N-H signal will disappear. The signal for the N'-methyl group and the adjacent methylene groups (-CH₂-N(Me)- and -N-CH₂-CH₂-) will shift downfield upon acylation or alkylation due to the deshielding effect of the new electron-withdrawing group.

  • ¹³C NMR Analysis: Provides complementary information. The carbon atoms directly bonded to the reactive nitrogen will show the most significant downfield shifts upon product formation.

Mass Spectrometry (MS): Unambiguous Molecular Weight

MS provides the molecular weight of the product, offering a rapid and high-confidence confirmation that a reaction has occurred.

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this class of compounds. Because the product contains basic nitrogen atoms, it will readily protonate in the ESI source to form a positively charged ion [M+H]⁺. This avoids the extensive fragmentation often seen with Electron Ionization (EI), which can complicate interpretation. The choice of ESI is therefore a deliberate one to preserve the molecular ion.

  • Trustworthiness: A high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap instrument, should be used to obtain an accurate mass. Comparing the measured accurate mass to the theoretical mass of the desired product (to within 5 ppm) provides irrefutable evidence of the elemental composition, a critical self-validating checkpoint.

Chromatography: The Arbiter of Purity and Conversion

Chromatography, coupled with a detector, is essential for determining reaction completion, purity of the isolated product, and for separating the product from starting materials and byproducts.

  • Expertise & Causality:

    • Gas Chromatography (GC): Diamines can exhibit poor peak shape on standard GC columns due to their basicity.[2] If GC is necessary, derivatization of the amine (if any remains unreacted) may be required to improve volatility and peak shape.[3] However, for a higher molecular weight product, GC may not be suitable due to thermal instability.

    • Liquid Chromatography (LC): Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the superior choice. The product, being more substituted, will typically be more hydrophobic than the starting diamine and thus have a longer retention time. Monitoring the disappearance of the starting material peak and the appearance of a new product peak (with the correct mass) is the most effective way to track reaction progress.

Data Comparison: A Hypothetical Case Study

Scenario: Acylation of N,N-dibutyl-N'-methyl-1,3-propanediamine with acetyl chloride to form N-acetyl-N,N-dibutyl-N'-methyl-1,3-propanediamine.

Technique Starting Diamine (Hypothetical Data) Acetylated Product (Hypothetical Data) Interpretation & Causality
¹H NMR ~7.5-8.5 ppm (broad s, 1H, N-H); ~2.4 ppm (s, 3H, N-CH₃); ~2.5-2.7 ppm (m, 4H, N-CH₂-); ~1.4-1.6 ppm (m, 6H, other -CH₂-); ~0.9 ppm (t, 6H, -CH₃)N-H signal absent; Two distinct singlets for N-CH₃ (~3.0 and 2.1 ppm) due to restricted rotation around the new amide bond; Significant downfield shift of adjacent N-CH₂- protons (~3.3-3.5 ppm)The disappearance of the N-H proton and the downfield shift of adjacent protons are definitive proof of acylation at the secondary amine. The appearance of rotational isomers (rotamers) for the amide is a classic NMR phenomenon that further validates the structure.
¹³C NMR ~48 ppm (N-CH₂-); ~36 ppm (N-CH₃)~52 ppm (N-CH₂-); ~34 & 38 ppm (N-CH₃ rotamers); ~170 ppm (C=O); ~22 ppm (acetyl CH₃)The appearance of a carbonyl carbon signal (~170 ppm) and the shift of carbons adjacent to the nitrogen confirm the formation of an amide.
HRMS (ESI+) Theoretical [M+H]⁺: 187.2174Theoretical [M+H]⁺: 229.2279The observed mass must match the theoretical mass with low ppm error. This confirms the addition of an acetyl group (C₂H₂O) to the starting material.
LC-MS Retention Time: 2.1 min; Observed [M+H]⁺: 187.2Retention Time: 4.5 min; Observed [M+H]⁺: 229.2The product is more hydrophobic and elutes later. This method confirms purity and identity simultaneously.

Validated Experimental Protocols

Protocol 1: Sample Preparation and NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃). For difficult cases, use DMSO-d₆.

  • Solubilization: Gently vortex or invert the tube until the sample is fully dissolved.

  • Acquisition: Acquire a standard ¹H spectrum. Follow with a ¹³C{¹H} decoupled spectrum.

  • Validation (Optional): To confirm the N-H peak in the starting material, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., Q-TOF, Orbitrap) according to the manufacturer's instructions to ensure high mass accuracy.

  • Analysis Method: Use direct infusion via a syringe pump. Set the ionization source to positive electrospray mode (ESI+).

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis: Identify the [M+H]⁺ peak and calculate the mass error in ppm against the theoretical value. The error should ideally be < 5 ppm.

Protocol 3: LC-MS for Purity and Conversion Analysis
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the crude reaction mixture in the mobile phase. Dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Detector Settings: Use ESI+ mode. Scan a relevant mass range to detect both starting material and expected product.

  • Injection: Inject 1-5 µL of the prepared sample.

  • Analysis: Integrate the peak areas for the starting material and product to estimate the reaction conversion and purity of the product peak.

Decision Framework for Technique Selection

The choice of technique depends on the question being asked.

cluster_options Analytical Choices Question What is my primary question? IsItThere Did the reaction work at all? WhatIsIt What is the exact structure? HowPure How pure is my product? Answer_MS Use LC-MS or Direct Infusion MS (Fastest confirmation of mass) IsItThere->Answer_MS Answer_NMR Use 1D and 2D NMR (Unambiguous structural data) WhatIsIt->Answer_NMR Answer_LC Use HPLC or LC-MS (Quantitative purity data) HowPure->Answer_LC

Caption: Decision tree for selecting the appropriate analytical technique.

Comparison with Alternative Diamines

The choice of N,N-dibutyl-N'-methyl-1,3-propanediamine over simpler alternatives is driven by specific synthetic needs.

Reagent Key Structural Feature Primary Rationale for Use Analytical Consideration
1,3-Diaminopropane Two primary amines.[4]Symmetrical, difunctional building block.[4]Can react at one or both ends; requires careful control of stoichiometry. Product mixture can be complex.
N-Methyl-1,3-propanediamine One primary, one secondary amine.[5]Offers differential reactivity.[5]Simpler NMR spectra than the title compound. Less sterically hindered.
N,N,N',N'-Tetramethyl-1,3-propanediamine Two tertiary amines.[6]Used primarily as a bidentate ligand or base.[6]Not used for nucleophilic substitution. Used as an additive, must be removed during work-up.
N,N-dibutyl-N'-methyl-1,3-propanediamine One secondary, one tertiary amine with bulky groups.Introduces steric bulk, improves solubility in nonpolar solvents, provides a single reactive site.The bulky butyl groups can complicate NMR spectra but are useful reporters. Higher molecular weight is easily seen in MS.

Conclusion

Confirming product formation with N,N-dibutyl-N'-methyl-1,3-propanediamine requires a logical, multi-technique approach. While Mass Spectrometry provides a rapid and definitive confirmation of molecular weight, only NMR spectroscopy can deliver the unambiguous structural detail required to confirm the site of reaction. Chromatography is indispensable for assessing purity and monitoring reaction progress. By understanding the unique chemical properties of this reagent and deliberately choosing analytical techniques that provide orthogonal, self-validating data, researchers can ensure the scientific integrity of their findings.

References

  • Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID. Available from: [Link]

  • PubMed. Colorimetric detection of diamine using diamine oxidase and horseradish peroxidase co-incorporated hybrid microsphere as biomimetic cascade enzymes. (2024). Available from: [Link]

  • Wikipedia. 1,3-Diaminopropane. Available from: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available from: [Link]

  • Girolami Group Website - Illinois. Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. Available from: [Link]

  • PubChem. N,N-Diethyl-N'-methyl-1,3-propanediamine. Available from: [Link]

  • NIST WebBook. 1,3-Propanediamine, N,N-dibutyl-. Available from: [Link]

  • NIST WebBook. Mass spectrum of 1,3-Propanediamine, N,N-dibutyl-. Available from: [Link]

  • Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture?. (2017). Available from: [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. Available from: [Link]

  • Google Patents. US4215073A - Process for the production of diamines.
  • Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

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Safety Operating Guide

1,3-Propanediamine, N,N-dibutyl-N'-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Propanediamine, N,N-dibutyl-N'-methyl- Proper Disposal Procedures CAS Number: 102-83-0 (Generic for N,N-Dibutyl-1,3-propanediamine family; specific methylated variants may vary, but functional group handling is identical).[1][2] Synonyms: 3-(Dibutylamino)propylamine; N,N-Dibutyltrimethylenediamine.[1][2][3][4]

Executive Safety Summary

CRITICAL HAZARD ALERT: 1,3-Propanediamine, N,N-dibutyl-N'-methyl- is a Corrosive (Category 1B) and Acutely Toxic (Dermal) substance.[1][2] While its high flash point (104°C) reduces immediate fire risk compared to lower-molecular-weight amines, it poses severe risks to human tissue and aquatic environments.[1][2]

Hazard Class Rating Operational Implication
Corrosivity High Causes irreversible skin burns and eye damage.[1] Do not use standard nitrile gloves for prolonged contact ; use butyl rubber or double-glove with extended cuffs.[1]
Toxicity High Toxic in contact with skin (LD50 Dermal Rabbit < 300 mg/kg). Rapid absorption.
Flammability Low/Mod Combustible Liquid (Flash Point ~104°C). Not a "Flammable Liquid" by DOT definition (<60°C), but will burn if heated.[2]
Reactivity Moderate Incompatible with strong acids, acid chlorides, and strong oxidizers.[2]

Part 1: Waste Characterization & Classification

Before disposal, you must classify the waste stream to ensure regulatory compliance (EPA RCRA in the US / EU Waste Framework Directive).

Regulatory Classification (RCRA - USA)

This chemical is not a P-listed or U-listed waste.[1] However, it exhibits the Characteristic of Corrosivity .[5]

  • EPA Waste Code: D002 (Corrosive Liquid, pH > 12.5).[2]

  • Secondary Code: None (Flash point > 60°C, so D001 does not strictly apply, though it is combustible).

  • DOT Shipping Name (Waste): UN 2735, AMINES, LIQUID, CORROSIVE, N.O.S.[1][2] (N,N-Dibutyl-1,3-propanediamine), 8, PG II.[1][2]

Chemical Properties Relevant to Disposal
PropertyValueImpact on Disposal
Physical State Liquid (Colorless/Yellow)Must be stored in leak-proof, chemically resistant containers (HDPE/Glass).[1][2]
Flash Point 104°C (219°F)Can be co-packed with other combustible corrosives, but segregate from Flammable Liquids (Class 3) if possible to reduce incinerator load risks.[2]
Water Solubility Moderate/HighSTRICTLY FORBIDDEN from sink disposal. High aquatic toxicity.
pH > 12 (Strong Base)Requires neutralization if treated on-site (Spill only).[1]

Part 2: Pre-Disposal Handling & Segregation

The Golden Rule: Never mix this amine with Acids or Oxidizers in a waste container.

  • Reaction with Acids: Exothermic neutralization. Can generate enough heat to melt plastic containers or cause "geysering."

  • Reaction with Oxidizers: Can form explosive nitrogen oxides or ignite.

  • Reaction with Nitrosating Agents: Can form carcinogenic nitrosamines.

Segregation Logic Diagram

SegregationLogic Chemical 1,3-Propanediamine, N,N-dibutyl-N'-methyl- Decision Is it mixed with other waste? Chemical->Decision PureWaste Pure/Unused Chemical Decision->PureWaste No Mixture Mixture Decision->Mixture Yes Bin Waste Stream: Basic Organic Corrosives (D002) PureWaste->Bin CompatCheck Check Compatibility Mixture->CompatCheck Acid Acidic Waste? CompatCheck->Acid Potential Mix Oxidizer Oxidizer Waste? CompatCheck->Oxidizer Potential Mix Halogen Halogenated Solvent? CompatCheck->Halogen Potential Mix Action1 DO NOT MIX Exothermic Reaction Risk Acid->Action1 Yes Action2 DO NOT MIX Fire/Explosion Risk Oxidizer->Action2 Yes Action3 Acceptable Mix (Check Lab Guidelines) Halogen->Action3 Yes

Caption: Segregation logic to prevent dangerous incompatibility reactions in waste storage.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Excess/Unused Liquid

Best Practice: Incineration via a licensed hazardous waste contractor.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass bottle. Avoid metal containers if possible, as amines can corrode copper/aluminum alloys.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "N,N-Dibutyl-N'-methyl-1,3-propanediamine" (Do not use abbreviations).[1][2]

    • Hazards: Check "Corrosive" and "Toxic."[6][7]

  • Bulking: You may pour this into a "Basic Organic Waste" drum if your facility uses bulk streams.

    • Verify: Ensure the bulk drum does not contain phenols or acids.

  • Storage: Store in a secondary containment tray in a cool, ventilated cabinet until pickup.

Scenario B: Disposal of Spill Cleanup Debris

Protocol for small spills (< 500 mL).

  • PPE Up: Butyl rubber gloves (or double nitrile), splash goggles, lab coat.[2]

  • Ventilation: Ensure fume hood is active or open windows.

  • Containment: Dike the spill with vermiculite , sand , or diatomaceous earth .[8]

    • Note: Do NOT use paper towels initially.[8] The concentrated amine can degrade cellulose and generate heat.

  • Neutralization (Optional but Recommended):

    • Sprinkle Citric Acid or Sodium Bisulfate powder over the spill.

    • Wait for the reaction (fizzing/heat) to subside.

    • Check pH with litmus paper (Aim for pH 6–9).

  • Collection: Scoop the absorbed, neutralized material into a wide-mouth plastic jar.

  • Labeling: Label as "Solid Debris contaminated with Organic Amines."

Part 4: Emergency Spill Response (Workflow)

If a spill exceeds 500 mL or occurs outside a fume hood, follow this autonomous decision matrix.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Major > 500 mL OR Outside Hood Assess->Major Minor < 500 mL AND Inside Hood Assess->Minor Evacuate 1. Evacuate Area 2. Close Doors 3. Call EHS/Emergency Major->Evacuate PPE Don PPE: Splash Goggles, Butyl Gloves, Lab Coat Minor->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Scoop into HDPE Container Absorb->Collect Wash Wash Area with Soap & Water Collect->Wash WasteTag Tag as Hazardous Waste (D002) Wash->WasteTag

Caption: Decision matrix for immediate spill response. Major spills require professional intervention due to dermal toxicity risks.

References

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Propanediamine, N,N-dibutyl-.[1][2][3][4][6][9][10] NIST Chemistry WebBook, SRD 69. [Link][1][2]

  • PubChem. (2024). 3-(Dibutylamino)propylamine Compound Summary (CAS 102-83-0). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link][1][2]

Sources

Personal protective equipment for handling 1,3-Propanediamine, N,N-dibutyl-N'-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: IMMEDIATE ACTION CARD (Emergency Response)

WARNING: This compound is a Corrosive Aliphatic Amine . It causes immediate, irreversible tissue damage upon contact. Treat all spills and exposures as life-threatening events until proven otherwise.

Scenario Immediate Action Protocol
Skin Contact 1. Drench with water immediately (Safety Shower) for >15 minutes . 2. Remove contaminated clothing under the shower.[1][2][3] 3. Do not apply neutralizing agents (vinegar) to skin; thermal burns from neutralization can worsen injury.
Eye Contact 1. Irrigate at Eyewash Station for >15 minutes . 2. Hold eyelids open forcibly. 3. Seek immediate ophthalmological evaluation.
Inhalation 1. Move to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
Spill (<100 mL) 1. Evacuate immediate area. 2. Don PPE (See Part 3).[2] 3. Absorb with vermiculite or dry sand . 4. Do NOT use sawdust (fire hazard with amines).

PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION

Identity:

  • Chemical Name: 1,3-Propanediamine, N,N-dibutyl-N'-methyl-

  • CAS Number: 189625-05-6

  • Synonyms: N,N-Dibutyl-N'-methyl-1,3-diaminopropane; 3-(Dibutylamino)-N-methylpropylamine.

  • Molecular Formula: C₁₂H₂₈N₂

  • Functional Groups: Tertiary amine (dibutyl end), Secondary amine (methyl end).

Risk Assessment Logic: As a structural analog to N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0) and N-Methyl-1,3-propanediamine (CAS 6291-84-5), this compound exhibits the aggressive distinct hazards of low-molecular-weight aliphatic diamines.

  • Corrosivity (pH > 12): The secondary amine moiety (-NHMe) is highly nucleophilic and basic. It saponifies skin lipids instantly, penetrating deep into tissue.

  • Sensitization: Diamines are notorious sensitizers. Repeated inhalation or skin contact, even at sub-corrosive levels, can lead to anaphylactic-type reactions.

  • Volatility: While higher molecular weight (MW ~200 g/mol ) reduces vapor pressure compared to smaller amines, the "fishy" amine odor indicates volatile organic compound (VOC) release, requiring ventilation.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Core Directive: Standard laboratory nitrile gloves are insufficient for prolonged contact with aliphatic amines. The nitrogen lone pairs can permeate thin nitrile (<0.11 mm) in minutes.

PPE Selection Table
Component Standard Operation (Splash Protection) High-Risk Operation (Pouring/Spill Cleanup) Scientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (4-8 mil) Change immediately upon splash.Laminate Film (Silver Shield) or Butyl Rubber (0.7 mm) Amines degrade latex and swell thin nitrile. Laminate film offers >480 min breakthrough time for broad-spectrum amines.
Eye/Face Chemical Splash Goggles (Indirect Vented)Face Shield + Splash Goggles Goggles seal eyes from vapor/mists; Face shield protects the neck/face from projectile corrosive liquid.
Respiratory Fume Hood (Sash at 18")Full-Face Respirator with OV/Amine Cartridges Only required if working outside a hood (e.g., spill cleanup). "P" type filters added if aerosols are generated.
Body Lab Coat (100% Cotton or Nomex)Chemical Resistant Apron (Tychem/PVC)Cotton minimizes static; Apron prevents soak-through to skin during bulk transfer.

PART 4: OPERATIONAL PROTOCOLS

A. Handling & Transfer
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Inert Atmosphere: While not strictly pyrophoric, the secondary amine absorbs CO₂ from the air (forming carbamates) and moisture. Handle under Nitrogen or Argon for purity, though air-transfer is safe for brief periods.

  • Glassware: Use chemically resistant borosilicate glass. Avoid ground glass joints if possible (amines can seize joints); use Teflon sleeves or grease joints liberally.

B. Spill Response Workflow (Visualization)

The following diagram outlines the decision logic for a researcher encountering a spill.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill < 100 mL (Inside Hood) Assess->SmallSpill LargeSpill > 100 mL (or Outside Hood) Assess->LargeSpill PPE_Check Verify PPE: Double Nitrile + Goggles? SmallSpill->PPE_Check Evacuate EVACUATE LAB Call EHS / Fire Dept LargeSpill->Evacuate High Risk PPE_Check->Evacuate PPE Inadequate Absorb Absorb with Vermiculite/Sand (NO Paper Towels) PPE_Check->Absorb PPE OK Neutralize Collect in Waste Container Label: 'Alkaline Amine Waste' Absorb->Neutralize Clean Wash Surface with Dilute Acetic Acid then Water Neutralize->Clean

Figure 1: Decision logic for responding to spills of 1,3-Propanediamine, N,N-dibutyl-N'-methyl-.

C. Waste Disposal

Do not mix with Acid Waste streams.

  • Segregation: Collect in a dedicated "Basic/Alkaline Organic" waste container.

  • Compatibility: Ensure the container is HDPE or Glass. Do not use metal cans (corrosion risk).[4]

  • Labeling: Clearly mark as "Corrosive, Basic, Toxic."

  • Neutralization (Optional/Expert Only): If your facility requires pH adjustment, slowly add dilute (5%) Hydrochloric Acid to the amine waste in an ice bath. Warning: This reaction is highly exothermic.

PART 5: REFERENCES

  • National Institute of Standards and Technology (NIST). (2025). 1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0) Properties. NIST Chemistry WebBook. Retrieved October 26, 2025, from [Link]

  • American Chemistry Council. (2025). Guidance for Working with Aliphatic Diisocyanates and Amines. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.